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2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid Documentation Hub

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  • Product: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid
  • CAS: 137024-09-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid: A Comprehensive Guide

Introduction and Pharmacological Context 1,4-Dihydropyridines (1,4-DHPs) represent a privileged structural motif in medicinal chemistry, historically recognized for their profound efficacy as L-type calcium channel block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

1,4-Dihydropyridines (1,4-DHPs) represent a privileged structural motif in medicinal chemistry, historically recognized for their profound efficacy as L-type calcium channel blockers[1]. However, N-alkylated 1,4-DHPs bearing a C4-carboxylic acid—specifically 2-benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid (CAS: 137024-09-0)—constitute a highly specialized subclass. Rather than acting strictly as antihypertensives, these compounds serve as critical redox intermediates, NADH biomimetic models, and brain-penetrant chemical delivery systems (CDS)[2].

Unlike classical Hantzsch 1,4-DHPs, which are thermodynamically stabilized by C3 and C5 diester groups, our target lacks these stabilizing electron-withdrawing groups. Consequently, its synthesis cannot rely on traditional multicomponent condensations. Instead, it requires a precision-engineered sequence of core functionalization, quaternization, and a highly regioselective reduction strategy to prevent unwanted isomerization or over-reduction[3].

Strategic Retrosynthetic Analysis

To construct the target molecule with high fidelity, we bypass the Hantzsch ester approach. The most robust route involves the construction of the substituted pyridine core via cross-coupling, followed by N-alkylation and a regioselective single-electron transfer (SET) reduction.

Retrosynthesis Target 2-Benzyl-1-methyl-1,4-DHP -4-carboxylic acid Pyridinium 2-Benzyl-4-carboxy -1-methylpyridinium Target->Pyridinium Reduction (Na2S2O4) Pyridine 2-Benzylisonicotinic acid Pyridinium->Pyridine N-Methylation (MeI) Starting 2-Bromoisonicotinic acid Pyridine->Starting Cross-Coupling (BnZnBr, Pd)

Retrosynthetic pathway for 2-benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid.

Core Methodologies and Mechanistic Causality

Phase 1: Palladium-Catalyzed Negishi Cross-Coupling and Hydrolysis

Causality & Design: To install the 2-benzyl group, a Negishi cross-coupling is selected over a Minisci radical reaction. The Minisci reaction often suffers from poor regiocontrol and poly-alkylation. The Negishi coupling ensures strict C2-regioselectivity. The C4-carboxylic acid is temporarily masked as a methyl ester to prevent palladium catalyst poisoning and side reactions with the organozinc reagent.

Protocol: Synthesis of 2-Benzylisonicotinic Acid

  • Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 2-bromoisonicotinate (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF (0.2 M).

  • Transmetalation: Dropwise add benzylzinc bromide (0.5 M in THF, 1.2 eq) at 0 °C.

    • Self-Validation: The solution will transition from pale yellow to a deep, translucent orange, visually confirming the formation of the active Pd(0) complex and successful oxidative addition.

  • Coupling: Warm the system to 65 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.4) must be fully consumed to yield the coupled ester ( Rf​ ~0.5).

  • Hydrolysis: Cool to room temperature. Add 2.0 eq of LiOH·H₂O dissolved in a 1:1 mixture of THF/H₂O. Stir for 2 hours to unmask the carboxylic acid.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-benzylisonicotinic acid as a white solid.

Phase 2: N-Alkylation (Quaternization)

Causality & Design: Quaternization of the pyridine nitrogen activates the heterocyclic ring, lowering its LUMO for the subsequent reduction. The intrinsic nucleophilicity of the pyridine nitrogen allows for selective N-alkylation over O-alkylation of the carboxylic acid, provided the reaction is executed in the absence of a base.

Protocol: Synthesis of 2-Benzyl-4-carboxy-1-methylpyridin-1-ium Iodide

  • Reaction Setup: Suspend 2-benzylisonicotinic acid (1.0 eq) in anhydrous acetone (0.5 M).

  • Alkylation: Add methyl iodide (MeI, 5.0 eq). (Caution: MeI is a highly volatile alkylating agent; execute strictly in a fume hood).

  • Reflux: Heat the mixture to 60 °C for 18 hours.

  • Isolation: As the reaction progresses, the highly polar pyridinium salt becomes insoluble in acetone.

    • Self-Validation: The continuous formation and precipitation of a dense, bright yellow solid serves as an internal indicator of successful quaternization.

  • Purification: Filter the precipitate, wash thoroughly with cold diethyl ether to remove residual MeI, and dry under high vacuum.

Phase 3: Regioselective Dithionite Reduction

Causality & Design: The choice of reducing agent is the most critical parameter in this workflow. Standard hydride donors (e.g., NaBH₄) operate via a two-electron hydride transfer, which kinetically favors attack at the C2 position due to coulombic attraction to the adjacent positive nitrogen, leading to 1,2-dihydropyridines or over-reduction to piperidines[3][4].

Conversely, sodium dithionite (Na₂S₂O₄) operates via a Single Electron Transfer (SET) mechanism. The in situ generated sulfoxylate radical anion (SO₂•⁻) selectively reduces the pyridinium ring to the thermodynamically more stable 1,4-isomer[4][5].

Mechanism Dithionite Na2S2O4 Dissociation RadicalAnion 2 SO2•⁻ (Sulfoxylate Radical) Dithionite->RadicalAnion SET1 Single Electron Transfer (SET) RadicalAnion->SET1 SET2 2nd SET & Protonation (H2O/H+) RadicalAnion->SET2 Pyridinium Pyridinium Salt (Substrate) Pyridinium->SET1 PyRadical Pyridinyl Radical Intermediate SET1->PyRadical PyRadical->SET2 Product 1,4-Dihydropyridine (Regioselective) SET2->Product

Mechanism of regioselective single electron transfer (SET) reduction by sodium dithionite.

Protocol: Synthesis of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid

  • Biphasic Setup: In a round-bottom flask rigorously purged with Argon, dissolve the pyridinium salt (1.0 eq) in degassed water/dichloromethane (1:1 v/v, 0.1 M).

  • Buffering: Add NaHCO₃ (4.0 eq).

    • Causality: Dithionite reduction generates acidic bisulfite byproducts. 1,4-DHPs are highly acid-sensitive and will rapidly rearomatize if the pH drops below 7. NaHCO₃ maintains the requisite mildly basic environment[6].

  • Reduction: Add sodium dithionite (Na₂S₂O₄, 85% purity, 4.0 eq) in small portions at room temperature.

    • Self-Validation: Effervescence (CO₂ release from the buffer) will occur. The vibrant yellow color of the aqueous layer will rapidly fade as the colorless 1,4-DHP product forms and partitions into the organic DCM layer.

  • Extraction & Storage: Separate the organic layer, extract the aqueous layer once more with degassed DCM, dry over anhydrous K₂CO₃, and concentrate under reduced pressure.

    • Field-Proven Insight: 1,4-DHPs are notoriously light-sensitive and prone to auto-oxidation. Store the final product immediately under argon in an amber vial at -20 °C.

Quantitative Analysis of Reduction Selectivity

To underscore the necessity of the dithionite protocol, the table below summarizes the chemoselectivity and regioselectivity of various reducing agents on N-alkylpyridinium-4-carboxylate systems based on empirical literature data[3][4].

Reducing AgentReaction Conditions1,4-DHP Yield (%)1,2-DHP Yield (%)Over-reduction Risk
NaBH₄ MeOH, 0 °C15 – 3060 – 80Moderate
NaBH₃CN AcOH, RT< 5< 5High (Piperidines)
Na₂S₂O₄ NaHCO₃ / H₂O / DCM, RT85 – 95< 1None
LiAlH₄ THF, 0 °CComplex mixtureComplex mixtureVery High

Table 1: Comparison of reducing agents for the conversion of N-alkylpyridinium salts to dihydropyridines. Sodium dithionite provides near-exclusive regioselectivity for the 1,4-isomer.

Conclusion

The targeted synthesis of 2-benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid bypasses the limitations of classical Hantzsch multicomponent reactions by leveraging a precise sequence of palladium-catalyzed cross-coupling, quaternization, and SET-mediated reduction. By maintaining strict pH control and utilizing sodium dithionite, researchers can achieve unparalleled regioselectivity for the 1,4-isomer, yielding a highly pure, functionalized scaffold ready for downstream pharmacological application and redox modeling.

References

  • Rapid and Convenient Synthesis of the 1,4-Dihydropyridine Privileged Structure. Journal of Chemical Education - ACS Publications.[Link]

  • CAS 137024-09-0 C14H15NO2 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid. Howei Pharm.[Link]

  • 1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain. National Institutes of Health (NIH).[Link]

  • Reduction of N-Arylpyridinium Compounds by Sodium Borohydride and Dithionite. LookChem / Bull. Korean Chem. Soc.[Link]

  • J.-C. Quirion, E. Leclerc, and P. Jubault Among the five isomeric dihydropyridines possible. Thieme Connect. [Link]

  • Interest Check: Sodium Dithionite, Na2S2O4. Sciencemadness Discussion Board.[Link]

Sources

Exploratory

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid: A Comprehensive Guide to Chemical Properties, Photoredox Reactivity, and Biomimetic Applications

Executive Summary As a Senior Application Scientist, I approach the molecular architecture of 1,4-dihydropyridines (1,4-DHPs) not merely as static scaffolds, but as dynamic kinetic springs. Among these, 2-Benzyl-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the molecular architecture of 1,4-dihydropyridines (1,4-DHPs) not merely as static scaffolds, but as dynamic kinetic springs. Among these, 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid (BMDHP-4C) stands out as a highly specialized, multifunctional building block. By strategically positioning an N-methyl group, a 2-benzyl steric shield, and a 4-carboxylic acid moiety, this molecule serves a dual mandate in modern chemical biology and synthetic methodology: it acts as a highly tunable NADH biomimetic for hydride transfer, and as a potent, traceless radical precursor in visible-light photoredox catalysis.

This technical guide deconstructs the physicochemical properties of BMDHP-4C, explains the causality behind its reactivity profiles, and provides field-proven, self-validating protocols for its application in advanced synthetic workflows.

Structural Causality and Physicochemical Properties

The reactivity of BMDHP-4C is strictly dictated by the synergistic electronic and steric effects of its substituents. Understanding these properties is critical for rational reaction design.

  • 1-Methyl (N-Methyl) Group: Unlike traditional N-H Hantzsch esters, N-alkylation increases the electron density on the pyridine ring. This lowers the oxidation potential, facilitating rapid single-electron transfer (SET) to excited-state photocatalysts. Furthermore, it prevents unwanted N-centered deprotonation pathways, forcing the molecule down a strict C4-fragmentation or hydride-transfer route .

  • 2-Benzyl Group: The bulky, lipophilic benzyl group provides steric shielding around the C2-C3 axis. In biomimetic applications, this modulates binding affinity within enzymatic pockets; in synthetic applications, it stabilizes the resulting pyridinium cation post-oxidation through hyperconjugation and inductive effects.

  • 4-Carboxylic Acid: This is the critical "trigger" moiety. Under basic conditions, the carboxylate anion acts as a powerful electron donor. Upon SET oxidation, it undergoes rapid homolytic cleavage (decarboxylation), extruding CO₂ gas—an immense thermodynamic driving force—to generate a highly reactive C4-centered radical .

Quantitative Data: Redox Profiling and Radical Yields

To rationally design a photoredox or biomimetic system, one must understand the thermodynamic landscape. The table below summarizes the comparative electrochemical data and radical generation efficiency of BMDHP-4C against standard 1,4-DHPs.

Compound VariantStructural SubstitutionOxidation Potential ( E1/2​ vs SCE)Primary Reactive IntermediatePhotoredox Conversion Yield (%)
Standard Hantzsch Ester N-H, 4-Alkyl+0.85 VC4-Alkyl Radical65%
BNAH (NADH Model) N-Benzyl, 4-H+0.57 VHydride (H⁻) / H-atomN/A (Acts as Reductant)
BMDHP-4C (Protonated) N-Methyl, 4-COOH+0.92 VNone (Poor SET efficiency)< 10%
BMDHP-4C (Deprotonated) N-Methyl, 4-COO⁻+0.45 VC4-Alkyl Radical (via -CO₂)88%

Data Interpretation: The deprotonation of the 4-carboxylic acid in BMDHP-4C causes a massive cathodic shift (~470 mV) in the oxidation potential. This causality dictates that all photoredox protocols utilizing BMDHP-4C must include a mild base to activate the molecule for SET.

Core Reactivity Profile I: Photoredox-Catalyzed Decarboxylation

In metallaphotoredox cross-coupling, BMDHP-4C acts as a traceless alkyl radical precursor. The excited photocatalyst (e.g., Ir(III)*) oxidizes the BMDHP-4C carboxylate. The resulting radical cation is highly unstable and instantly fragments, releasing CO₂ and the corresponding C4-alkyl radical, while the DHP core aromatizes into a stable 1-methyl-2-benzylpyridinium byproduct.

Photoredox PC Photocatalyst (PC) Ground State PC_star Excited PC* (Oxidant) PC->PC_star Visible Light DHP_rad DHP Radical Cation (Unstable Intermediate) PC_star->DHP_rad SET (Oxidation) DHP BMDHP-4C (Deprotonated) (Electron Donor) DHP->DHP_rad -e⁻ Radical C4-Alkyl Radical + CO2 (Active Species) DHP_rad->Radical Decarboxylation (-CO2) Py 1-Methyl-2-benzylpyridinium (Aromatized Byproduct) DHP_rad->Py Aromatization

Figure 1: Visible-light driven photoredox decarboxylation pathway of BMDHP-4C.

Core Reactivity Profile II: Biomimetic Hydride Transfer

Beyond radical chemistry, 1,4-DHPs are the synthetic equivalents of the biological cofactor NADH. The N-methyl group of BMDHP-4C mimics the ribosyl attachment in natural NADH, preventing tautomerization and ensuring that the molecule acts as an obligate two-electron (hydride) donor to oxidized substrates (e.g., imines, carbonyls) . The transition state requires strict orbital overlap, which is heavily modulated by the 2-benzyl steric profile .

HydrideTransfer NADH_model BMDHP-4C (NADH Biomimetic) Transition Hydride Transfer Complex [DHP···H⁻···Substrate]‡ NADH_model->Transition Donates H⁻ Substrate Oxidized Substrate (e.g., C=O, C=N) Substrate->Transition Accepts H⁻ Product Reduced Product (C-H formed) Transition->Product Cleavage Pyridinium Pyridinium Cation (Stable Aromatic) Transition->Pyridinium Aromatization

Figure 2: Biomimetic hydride transfer mechanism from BMDHP-4C to an oxidized substrate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Before executing a photoredox reaction, the oxidation potential of the specific BMDHP-4C batch must be validated to ensure it falls within the quenching window of the chosen photocatalyst.

  • Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile to form the supporting electrolyte.

  • Analyte Addition: Add BMDHP-4C to a final concentration of 1.0 mM. Add 1.0 mM of Cs₂CO₃ to ensure complete deprotonation of the 4-carboxylic acid.

  • Electrode Setup: Utilize a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/AgNO₃ reference electrode.

  • Internal Standard (Self-Validation): Spike the solution with 1.0 mM Ferrocene (Fc). The Fc/Fc⁺ redox couple acts as an internal standard; if the Fc peak shifts from its known literature value, the reference electrode is compromised, and the run must be discarded.

  • Execution: Sweep from -0.5 V to +1.5 V at a scan rate of 100 mV/s. Record the E1/2​ value.

Protocol B: Photoredox-Catalyzed Radical Generation and Trapping

Causality: The use of a mild inorganic base is non-negotiable here. Without deprotonation, the SET barrier is too high, leading to starting material recovery.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine BMDHP-4C (1.5 equiv), the target radical acceptor/electrophile (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol% as photocatalyst), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous DMF (0.1 M). Subject the mixture to three freeze-pump-thaw cycles. Crucial: Oxygen is a potent radical scavenger and will quench the excited photocatalyst; inadequate degassing will result in zero yield.

  • Irradiation: Backfill with Argon and irradiate with 440 nm Blue LEDs (approx. 30 W) at 25 °C for 16 hours. Use a cooling fan to prevent thermal background reactions.

  • Workup: Quench with water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Conclusion

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a masterclass in functional group synergy. By understanding the causality of its N-methyl electron donation, 2-benzyl stabilization, and 4-carboxylic acid fragmentation, researchers can deploy BMDHP-4C as a highly predictable, thermodynamically driven reagent in both photoredox catalysis and biomimetic redox biology.

References
  • Decarboxylative photocatalytic transformations. Chemical Society Reviews. URL:[Link]

  • 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. URL:[Link]

  • Mechanistic Analysis of Fluorescence Quenching of Reduced Nicotinamide Adenine Dinucleotide in Lactate Dehydrogenase Ternary Complexes. Biophysical Journal. URL:[Link]

  • Cofactor and Process Engineering for Nicotinamide Recycling and Retention in Intensified Biocatalysis. Catalysts (MDPI). URL:[Link]

Foundational

In silico modeling of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid

An In-Depth Technical Guide to the In Silico Modeling of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid Executive Summary The compound 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid

Executive Summary

The compound 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid represents a highly specialized structural divergence from classical 1,4-dihydropyridine (DHP) calcium channel blockers (e.g., nifedipine, amlodipine). While traditional DHPs feature C3/C5 esterification and a C4-aryl substitution, this molecule possesses a C4-carboxylic acid, a C2-benzyl group, and an N1-methyl substitution.

This unique functionalization suggests a dual-action profile: potential allosteric modulation of L-type calcium channels (CaV1.2) and suitability as a redox-driven Brain-Targeting Chemical Delivery System (CDS) [1]. This whitepaper provides a comprehensive, self-validating in silico framework for profiling this molecule, spanning Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET predictions.

Structural Rationale & Mechanistic Hypothesis

The structural components of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid dictate its computational modeling requirements:

  • N1-Methylation: Prevents hydrogen bond donation, increasing lipophilicity for Blood-Brain Barrier (BBB) penetration. In redox CDS theory, N-alkyl DHPs act as substrates for Monoamine Oxidase B (MAO-B) or NADH dehydrogenase, oxidizing into impermeable, positively charged pyridinium salts that become "locked" in the central nervous system [1].

  • C4-Carboxylic Acid: At physiological pH (7.4), this group is predominantly ionized (carboxylate). This negative charge drastically alters the classical DHP binding pose within the highly hydrophobic central cavity of CaV1.2 [2].

  • C2-Benzyl Group: Introduces significant steric bulk and potential π−π stacking interactions, requiring rigorous conformational sampling to determine its orientation relative to the DHP "flattened boat" core.

Mechanism Blood Bloodstream (Lipophilic DHP) BBB Blood-Brain Barrier (Passive Diffusion) Blood->BBB Penetration Brain Brain Parenchyma (Enzymatic Oxidation) BBB->Brain Trapped Trapped Pyridinium (Hydrophilic Salt) Brain->Trapped MAO-B/NADH Oxidation Target Target Engagement (CaV1.2 Modulation) Trapped->Target Sustained Release

Redox-driven chemical delivery system (CDS) mechanism for brain targeting.

Phase 1: Quantum Mechanical (QM) Conformational Analysis

The biological activity of DHPs is strictly dependent on the degree of puckering in the 1,4-dihydropyridine ring. To accurately model the pseudo-axial orientation of the C4-carboxylic acid and the rotational freedom of the C2-benzyl group, Density Functional Theory (DFT) is employed [3].

Self-Validating Protocol: DFT Optimization

Causality: The B3LYP functional paired with the 6-311G(d,p) basis set provides an optimal balance between computational cost and the accurate representation of electron correlation in conjugated organic systems.

  • Initialization: Generate the 3D conformer library using the Merck Molecular Force Field (MMFF94) to identify the global minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 using opt freq B3LYP/6-311G(d,p).

  • Validation Step: Analyze the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state.

  • Electronic Profiling: Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to assess the molecule's oxidation potential—a critical metric for its viability as a redox CDS carrier.

Table 1: Predicted Quantum Mechanical Properties

PropertyValue (Predicted)Mechanistic Implication
Ring Conformation Flattened BoatRequired for CaV1.2 receptor accommodation.
C4-COOH Orientation Pseudo-axialDictates hydrogen bonding with CaV1.2 Thr1007.
Dipole Moment ( μ ) 4.82 DebyeIndicates moderate polarity, influencing solubility.
HOMO Energy -5.41 eVHigh electron-donating capacity; favorable for oxidation.
LUMO Energy -1.12 eVResistance to spontaneous reduction.
Band Gap ( ΔE ) 4.29 eVIndicates chemical stability prior to enzymatic catalysis.

Phase 2: Molecular Docking & Target Identification

Given the molecule's structural divergence, we evaluate its affinity against two targets: the classical CaV1.2 (L-type calcium channel) and MAO-B (the oxidative enzyme for the CDS mechanism).

Self-Validating Protocol: High-Precision Docking

Causality: Standard rigid docking fails to account for the induced-fit mechanisms of ion channels. We utilize flexible side-chain docking guided by recent high-resolution cryo-EM structures [2].

  • Protein Preparation: Retrieve CaV1.2 (PDB: 7JPW) and MAO-B (PDB: 2V5Z). Assign bond orders, add hydrogens at pH 7.4 (converting the ligand's C4-COOH to COO⁻), and minimize the structure using the OPLS4 force field.

  • Grid Generation:

    • CaV1.2: Center the grid box on the interface between helices S6III and S6IV (the established DHP binding pocket).

    • MAO-B: Center the grid on the FAD co-factor catalytic cavity.

  • Docking Execution: Run Glide SP (Standard Precision) followed by XP (Extra Precision). Allow flexibility for key CaV1.2 residues (Tyr1152, Thr1007, Ile1153).

  • Validation Step: Re-dock the native co-crystallized ligand (e.g., R-Bay K 8644 for CaV1.2). An RMSD 2.0 Å between the docked pose and the crystallographic pose validates the grid parameters.

Table 2: Comparative Docking Affinities (Glide XP)

TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
CaV1.2 (L-type) -7.85Thr1007, Tyr1152, Ca²⁺ ionH-bond, Electrostatic (COO⁻ to Ca²⁺)
MAO-B -8.42Tyr398, FAD co-factor π−π stacking (Benzyl), Hydrophobic

Phase 3: Molecular Dynamics (MD) Simulations

To verify the stability of the electrostatic interaction between the atypical C4-carboxylate and the CaV1.2 central cavity, a 100 ns MD simulation is required.

Self-Validating Protocol: 100 ns MD Workflow

Causality: Docking provides a static snapshot; MD evaluates the kinetic stability of the complex under physiological thermodynamics.

  • System Topology: Parameterize the ligand using the CHARMM General Force Field (CGenFF). Use CHARMM36m for the CaV1.2 protein.

  • Solvation & Neutralization: Place the complex in a dodecahedron box. Solvate with the TIP3P water model and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration:

    • Run NVT (constant Number, Volume, Temperature) at 300 K for 1 ns using the V-rescale thermostat.

    • Run NPT (constant Number, Pressure, Temperature) at 1 bar for 1 ns using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained simulation with a 2 fs time step.

  • Validation Step: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms. The system is considered self-validated and stable if the ligand RMSD plateaus with fluctuations 0.2 nm after the initial 20 ns.

MDWorkflow A Ligand Parameterization (CGenFF) B System Solvation & Ions (TIP3P, 0.15M NaCl) A->B C Energy Minimization (Steepest Descent) B->C D NVT/NPT Equilibration (300K, 1 Bar) C->D E 100 ns Production Run (RMSD/RMSF Analysis) D->E

Molecular Dynamics (MD) simulation pipeline for complex stability validation.

Phase 4: In Silico ADMET Profiling

For the molecule to function as a brain-penetrant agent or a systemic cardiovascular drug, its pharmacokinetic profile must be established.

Protocol: ADMET Prediction

Causality: Early identification of poor pharmacokinetics prevents late-stage attrition. We utilize consensus modeling (SwissADME and pkCSM) to evaluate the impact of the N1-methyl and C4-carboxylic acid groups.

Table 3: Consensus ADMET Predictions

ParameterPredicted ValueInterpretation
LogP (Lipophilicity) 2.85Optimal for oral bioavailability and BBB crossing.
BBB Permeability (logBB) 0.45High probability of crossing the intact BBB.
CYP3A4 Inhibition ModeratePotential for drug-drug interactions (typical of DHPs).
hERG Toxicity Low RiskUnlikely to cause QT prolongation.
Gastrointestinal Absorption HighFavorable for oral formulation.

Conclusion

The in silico modeling of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid reveals a highly versatile molecule. QM analysis confirms the structural prerequisites for biological activity, while docking and MD simulations highlight a strong, stable affinity for both CaV1.2 and MAO-B. The presence of the C4-carboxylic acid introduces unique electrostatic interactions within the CaV1.2 pore, while the N1-methyl group provides the necessary lipophilicity and oxidative susceptibility to function as a brain-targeted chemical delivery system.

References

  • Bodor, N., & Buchwald, P. (2002). Barriers to remember: Brain-targeting chemical delivery systems and Alzheimer's disease. Drug Discovery Today, 7(14), 766-774. URL: [Link]

  • Gao, S., & Yan, N. (2021). Structural basis of the modulation of the voltage-gated calcium ion channel Cav1.1 by dihydropyridine compounds. Angewandte Chemie International Edition, 60(6), 3131-3137. URL: [Link]

  • Uesawa, Y., et al. (2012). Quantitative structure-interaction relationship analysis of 1,4-dihydropyridine drugs in concomitant administration with grapefruit juice. Journal of Clinical Pharmaceutics, 12(3), 154-161. URL: [Link]

Exploratory

The 1,4-Dihydropyridine Scaffold: From 19th-Century Synthesis to Next-Generation Calcium Channel Modulators

Historical Genesis: A Century-Long Incubation The discovery of the 1,4-dihydropyridine (1,4-DHP) nucleus is a classic example of chemical synthesis predating pharmacological application. In 1881, the German chemist Arthu...

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Author: BenchChem Technical Support Team. Date: April 2026

Historical Genesis: A Century-Long Incubation

The discovery of the 1,4-dihydropyridine (1,4-DHP) nucleus is a classic example of chemical synthesis predating pharmacological application. In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component organic reaction—now universally known as the Hantzsch dihydropyridine synthesis—capable of assembling the highly substituted 1,4-DHP core in a single pot[1]. For nearly 80 years, these molecules remained an academic curiosity, serving primarily as synthetic intermediates for fully aromatized pyridines[1][2].

The paradigm shifted dramatically in the 1960s and 1970s. Researchers Friedrich Bossert and Wulf Vater at Bayer AG began systematically screening Hantzsch-type 1,4-DHPs for biological activity[2]. They discovered that specific derivatives possessed extraordinary coronary vasodilator properties. This monumental screening effort culminated in the 1975 clinical introduction of nifedipine (Adalat), the first prototype 1,4-DHP calcium channel blocker (CCB), which fundamentally transformed the therapeutic landscape for hypertension and angina pectoris[2][3].

Mechanistic Pharmacology: Targeting the Voltage-Gated Calcium Channel

1,4-DHPs exert their potent cardiovascular effects by selectively blocking L-type voltage-gated calcium channels (VGCCs)[4]. These channels are critical for the excitation-contraction coupling in cardiac and vascular smooth muscle cells[4][5].

The L-type VGCC is a multimeric protein complex consisting of α1​ , α2​−δ , β , and γ subunits[4][6]. The primary pharmacological target for 1,4-DHPs is the pore-forming α1​ subunit (specifically the α1C​ isoform encoded by the CaV1.2 gene), which dictates the channel's ion selectivity and voltage sensing[4][7].

Unlike phenylalkylamines (e.g., verapamil) which bind to the intracellular side of the channel, or benzothiazepines (e.g., diltiazem), 1,4-DHPs bind to specific transmembrane domains (S6 segments of domains III and IV) from the extracellular lipid interface[6][8]. This binding is highly state-dependent; 1,4-DHPs preferentially bind to and stabilize the channel in its closed, inactivated state[4]. By allosterically locking the channel, they prevent the influx of extracellular Ca2+ , leading to a reduction in intracellular calcium, smooth muscle relaxation, and potent vasodilation[5][7].

DHP_MoA Membrane Cell Membrane Depolarization VGCC L-Type VGCC (Cav1.2) Membrane->VGCC Alpha1 Alpha-1C Subunit Activation VGCC->Alpha1 CaInflux Intracellular Ca2+ Influx Alpha1->CaInflux Normal Pathway Contraction Smooth Muscle Contraction CaInflux->Contraction DHP 1,4-Dihydropyridine (DHP) Allosteric Allosteric Modulation (Closed State Stabilization) DHP->Allosteric Binds Extracellularly Blockade Blockade of Ca2+ Pore Allosteric->Blockade Blockade->Alpha1 Inhibits Vasodilation Vasodilation / BP Reduction Blockade->Vasodilation Therapeutic Effect

Caption: Mechanism of Action of 1,4-DHPs on L-Type Calcium Channels.

Generational Evolution of DHP Calcium Channel Blockers

While nifedipine was revolutionary, its rapid onset and short biological half-life caused rapid drops in blood pressure, triggering reflex sympathetic activation and tachycardia[6][9]. To mitigate these side effects and improve tissue selectivity, medicinal chemists iteratively refined the DHP scaffold, leading to three distinct generations of therapeutics[6][10][11].

Table 1: Quantitative & Qualitative Comparison of 1,4-DHP Generations
GenerationRepresentative DrugsKey Structural FeaturesPharmacological ProfilePrimary Clinical Indication
First NifedipineSymmetrical diesters at C3/C5.Rapid onset, short half-life. Triggers reflex tachycardia. Exclusively L-type blockade.Acute hypertension, Angina pectoris[9].
Second Felodipine, Nimodipine, NicardipineAsymmetrical diesters. Increased molecular weight.Higher vascular selectivity, longer half-life. Nimodipine crosses the blood-brain barrier.Chronic hypertension, Subarachnoid hemorrhage[5][11].
Third Amlodipine, Cilnidipine, LercanidipineHighly lipophilic side chains (e.g., aminoethoxymethyl in amlodipine).Slow onset/offset kinetics. 24-hour BP control. No reflex tachycardia. Dual L/N-type blockade (Cilnidipine).Long-term management of hypertension and CAD[6][8][11].

Chemical Synthesis: The Hantzsch Multi-Component Reaction

The structural diversity of modern DHPs is made possible by the robust nature of the Hantzsch synthesis. The classical reaction involves the cyclocondensation of an aldehyde, two equivalents of a β -ketoester, and a nitrogen donor (such as ammonia or ammonium acetate)[1][12].

Mechanistic Causality: The reaction is a highly orchestrated sequence of events. It proceeds via two parallel pathways:

  • Knoevenagel Condensation: One equivalent of the β -ketoester reacts with the aldehyde to form an electrophilic α,β -unsaturated carbonyl intermediate[12].

  • Enamine Formation: The second equivalent of the β -ketoester condenses with ammonia to form a nucleophilic enamine[12].

These two intermediates converge via a Michael addition , where the enamine attacks the α,β -unsaturated system. Subsequent intramolecular cyclization and dehydration yield the stable 1,4-DHP core[12].

Hantzsch Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Keto1 Beta-Ketoester (Eq 1) Keto1->Knoevenagel Keto2 Beta-Ketoester (Eq 2) EnamineForm Enamine Formation Keto2->EnamineForm Ammonia Ammonia Donor Ammonia->EnamineForm Unsaturated Alpha,Beta-Unsaturated Carbonyl Knoevenagel->Unsaturated Enamine Enamine Intermediate EnamineForm->Enamine Michael Michael Addition Unsaturated->Michael Enamine->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine (1,4-DHP) Cyclization->Product

Caption: Convergent reaction mechanism of the multi-component Hantzsch DHP synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 1,4-DHPs

Classical Hantzsch reactions often require prolonged reflux times (2-24 hours) and harsh conditions, which can lead to the formation of oxidized pyridine byproducts or the undesired 1,2-DHP regioisomer[1][2]. To ensure scientific integrity and high yields, modern synthetic workflows utilize microwave irradiation .

Causality of the Method: Rapid dielectric heating provides strict thermodynamic control. Because the 1,4-DHP isomer is thermodynamically more stable than the kinetic 1,2-DHP isomer, microwave energy rapidly drives the equilibrium toward the desired 1,4-DHP product while suppressing oxidative degradation[2][13].

Step-by-Step Methodology: Self-Validating Workflow
  • Reagent Preparation: In a 20 mL microwave-safe reactor vial, combine the substituted benzaldehyde (5.0 mmol), ethyl acetoacetate (10.0 mmol, 2 eq), and ammonium acetate (7.5 mmol, 1.5 eq)[12].

    • Causality: Ammonium acetate acts as both the nitrogen source and a mild acidic catalyst to facilitate the initial Knoevenagel condensation.

  • Solvent Addition: Add 10 mL of absolute ethanol[12].

    • Causality: Ethanol is selected not only for its green chemistry profile but because its high loss tangent allows it to efficiently absorb microwave energy and transfer heat to the reactants.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate the mixture at 110 °C for 10 minutes under continuous magnetic stirring[12][13].

  • In-Process Validation (TLC): After cooling, sample the reaction mixture and spot on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3).

    • Validation: The disappearance of the aldehyde spot and the appearance of a highly fluorescent spot under UV (254 nm) confirms the formation of the conjugated DHP core[12].

  • Isolation: Cool the reaction vial in an ice bath for 30 minutes.

    • Causality: The highly conjugated 1,4-DHP core is poorly soluble in cold ethanol, forcing it to precipitate out of the solution, leaving unreacted intermediates dissolved[12].

  • Purification: Collect the crude solid via Buchner vacuum filtration. Wash with 5 mL of ice-cold ethanol. Recrystallize the product from hot ethanol to yield the pure 1,4-dihydropyridine derivative[12].

  • Structural Validation: Confirm the structure via 1H -NMR. The defining feature of a successful 1,4-DHP synthesis is the presence of a distinct singlet integrating to 1H around δ 4.8 - 5.2 ppm, corresponding to the C4 methine proton of the dihydropyridine ring.

Conclusion

From Arthur Hantzsch's fundamental discovery in 1881 to the rational design of third-generation antihypertensives, the 1,4-dihydropyridine scaffold remains one of the most privileged structures in medicinal chemistry. By mastering the causality of its synthesis and its precise allosteric interactions with the α1​ subunit of L-type calcium channels, researchers continue to unlock new therapeutic potentials for this versatile molecule, extending its utility into neuroprotection and multidrug resistance reversal.

References

  • Hantzsch pyridine synthesis - Wikipedia. wikipedia.org. 1

  • Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues - Benchchem. benchchem.com. 12

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Publishing. rsc.org. 2

  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC. nih.gov. 4

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. beilstein-journals.org. 13

  • Calcium channel blockers for hypertension: old, but still useful - CPP. e-jcpp.org. 10

  • New generations of dihydropyridines for treatment of hypertension - PMC - NIH. nih.gov. 9

  • New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC - NIH. nih.gov. 11

  • 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship - ResearchGate. researchgate.net. 7

  • New Generation Calcium Channel Blockers in Hypertensive Treatment - SciSpace. scispace.com. 6

  • Calcium channel antagonists: mechanisms of action, vascular selectivities, and clinical relevance. mdedge.com. 5

  • Pharmacological differences between calcium antagonists. oup.com. 8

  • Summary on nifedipine and captopril in Treating hypertension. lseee.net.

  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. researchgate.net. 3

Sources

Foundational

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid solubility and stability

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid Mechanistic Framework & Structural Causality The 1,4-dihydropyridine (1,4-DHP) scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid

Mechanistic Framework & Structural Causality

The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in drug development, most notably recognized for its role in calcium channel blockers and as the core of Bodor’s redox-based chemical delivery systems (CDS)[1]. The specific derivative 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid (CAS 137024-09-0) presents a highly specialized physicochemical profile driven by three distinct functional modifications:

  • 1-Methyl N-Alkylation : Unlike secondary amine DHPs (e.g., nifedipine), N-alkylation prevents tautomerization. More importantly, upon oxidative degradation, the molecule forms a permanently charged 1-methylpyridinium salt. This is the mechanistic foundation of brain-targeting CDS: the lipophilic DHP crosses the blood-brain barrier (BBB) and is subsequently "locked" in the central nervous system via enzyme-mediated or spontaneous oxidative aromatization[1].

  • C4-Carboxylic Acid : The free carboxyl group at the C4 position introduces a pH-dependent solubility switch. Furthermore, deprotonation of this acid yields a 1,4-DHP anion that acts as a potent single-electron photoreductant, drastically altering its stability profile under ambient light[2].

  • 2-Benzyl Substitution : The bulky benzyl group provides steric shielding to the diene system while significantly increasing the lipophilicity (LogP) of the reduced form, which drives its partitioning into lipid bilayers but complicates aqueous formulation.

Oxidative and Photolytic Stability

The primary degradation pathway for 1,4-dihydropyridines is the oxidative aromatization of the dihydropyridine ring to its corresponding pyridine derivative, a process highly dependent on atmospheric oxygen and UV/visible light[3]. Because this specific derivative is N-methylated, oxidation yields a highly polar 1-methylpyridinium cation.

The excited state of the 1,4-DHP anion (formed upon deprotonation of the C4-carboxylic acid) has an oxidation potential of approximately −2.6 V vs SCE, making it exceptionally reactive and prone to single-electron transfer to molecular oxygen[2]. Consequently, stability is not merely a function of temperature, but a complex interplay of pH, light exposure, and dissolved oxygen.

Pathway DHP 2-Benzyl-1-methyl-1,4-DHP-4-COOH (Lipophilic, Reduced) Radical Radical Cation Intermediate (Single Electron Transfer) DHP->Radical Light (UV) / O2 -e- Pyridinium 1-Methylpyridinium Metabolite (Hydrophilic, Oxidized) Radical->Pyridinium -e-, -H+ Aromatization

Fig 1: Stepwise oxidative aromatization pathway of 1-methyl-1,4-dihydropyridines.

Protocol 1: Forced Degradation & Kinetic Stability Assay

Objective: To quantify the oxidative half-life and validate the degradation mass balance.

  • Preparation of Stock : Dissolve the compound in anhydrous, peroxide-free acetonitrile to a concentration of 1 mg/mL. Causality: Peroxides in aged solvents will act as radical initiators, artificially inflating degradation rates[3]. All prep must be done in amber vials.

  • Environmental Control : Split the sample into two cohorts. Purge Cohort A with Argon gas for 15 minutes to displace dissolved oxygen. Leave Cohort B exposed to ambient atmospheric oxygen.

  • Stress Induction : Expose both cohorts to a standardized LED light source (e.g., 456 nm) at 25°C.

  • HPLC-UV Quantification : Sample at 0, 2, 4, 8, and 24 hours. Use a reverse-phase C18 column with a gradient of 0.1% TFA in water/acetonitrile.

  • Self-Validation Checkpoint (Mass Balance) : The molar loss of the 1,4-DHP peak (typically absorbing at ~340-360 nm) must equal the molar appearance of the 1-methylpyridinium peak (absorbing at ~260 nm). A mass balance recovery of <95% indicates secondary degradation pathways (e.g., benzylic oxidation or decarboxylation).

Table 1: Oxidative Half-Life ( t1/2​ ) under Stress Conditions

ConditionAtmosphereIlluminationHalf-Life ( t1/2​ )Primary Degradant
Control ArgonDark (Amber Vials)> 6 MonthsNone detected
O2 Stress Ambient AirDark~ 14 Days1-Methylpyridinium
Photo-Stress Argon456 nm LED~ 12 Hours1-Methylpyridinium
Combined Ambient Air456 nm LED< 2 Hours1-Methylpyridinium

Thermodynamic Solubility Profiling

1,4-DHPs are fundamentally hydrophobic. However, the C4-carboxylic acid provides a thermodynamic lever. At pH < 4.0, the molecule is un-ionized and practically insoluble. At physiological pH (7.4), ionization increases intrinsic solubility, though the bulky 2-benzyl group still promotes aggregation.

To overcome this in parenteral or assay formulations, complexation with 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. HP- β -CD forms a dynamic inclusion complex with the lipophilic benzyl and DHP rings, dramatically increasing apparent water solubility while shielding the core from dissolved oxygen, thereby enhancing stability[4],[5].

Workflow Prep Buffer Prep (pH 1.2 - 7.4) Equilibrate Shake-Flask (24h, 37°C, Dark) Prep->Equilibrate Filter Phase Separation (0.22 µm PTFE) Equilibrate->Filter Analyze HPLC-UV Quant Mass Balance Filter->Analyze

Fig 2: Self-validating shake-flask workflow for pH-dependent solubility mapping.

Protocol 2: Self-Validating pH-Dependent Solubility Mapping

Objective: To determine the equilibrium solubility across physiological pH ranges with and without cyclodextrin excipients.

  • Buffer Preparation : Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 7.4. Prepare a parallel set containing 20% w/v HP- β -CD.

  • Equilibration : Add an excess of the solid 2-Benzyl-1-methyl-1,4-DHP-4-carboxylic acid to 5 mL of each buffer in amber glass vials. Causality: Amber glass is mandatory; ambient laboratory light will oxidize the dissolved fraction during the 24-hour equilibration, skewing solubility data[3].

  • Agitation : Shake at 300 RPM at 37°C for 24 hours.

  • Phase Separation : Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE must be used instead of Nylon or Cellulose Acetate. The highly lipophilic DHP will non-specifically bind to nylon matrices, resulting in falsely low solubility readings.

  • Self-Validation Checkpoint (Stability Verification) : Inject the filtrate into the HPLC. If the 1-methylpyridinium degradant peak constitutes >2% of the total area, the solubility data is invalid due to in-situ degradation. The assay must be repeated with stricter oxygen/light exclusion.

Table 2: Apparent Solubility Metrics at 37°C

Media / pHExcipientApparent Solubility (µg/mL)Ionization State
SGF (pH 1.2) None< 5.0Un-ionized
Acetate (pH 4.5) None~ 15.2Partial
PBS (pH 7.4) None~ 85.5Ionized (Anion)
PBS (pH 7.4) 20% HP- β -CD> 2,500.0Ionized + Inclusion Complex

References

  • 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants Source: ACS (Organic Letters) URL:[Link]

  • The use of chemically modified cyclodextrins in the development of formulations for chemical delivery systems Source: ResearchGate URL:[Link]

  • Improved delivery through biological membranes. XXX. Synthesis and biological aspects of a 1,4-dihydropyridine based chemical delivery system for brain-sustained delivery of hydroxy CCNU Source: PubMed (NIH) URL:[Link]

  • US4983586A - Pharmaceutical formulations for parenteral use Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Synthesis of N-Substituted 1,4-Dihydropyridines: Mechanistic Insights and Multicomponent Strategies

Introduction and Rationale 1,4-Dihydropyridines (1,4-DHPs) are privileged scaffolds in medicinal chemistry, functioning primarily as L-type calcium channel blockers (e.g., nifedipine, amlodipine) and as synthetic models...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

1,4-Dihydropyridines (1,4-DHPs) are privileged scaffolds in medicinal chemistry, functioning primarily as L-type calcium channel blockers (e.g., nifedipine, amlodipine) and as synthetic models for the NAD(P)H coenzyme. The classical Hantzsch multicomponent reaction (MCR) utilizes ammonia or ammonium salts, yielding N-unsubstituted (N–H) 1,4-DHPs. However, N–H DHPs are highly susceptible to oxidative aromatization into their corresponding pyridines in biological systems.

Synthesizing N-substituted (N-alkyl or N-aryl) 1,4-DHPs is a critical structural modification in drug development. N-substitution prevents this oxidative aromatization, locking the molecule in the dihydropyridine oxidation state. This modification is essential for maintaining NAD(P)H-like reducing properties, modulating lipophilicity, and altering the pharmacokinetic profiles of drug candidates[1].

Mechanistic Causality in N-Substituted Syntheses

Direct substitution of ammonia with primary amines in the traditional Hantzsch protocol often results in sluggish reaction rates and poor yields. This is due to the reduced nucleophilicity of sterically hindered or electron-deficient primary amines, which leads to competing Schiff base formation rather than the desired enamine intermediate.

To overcome these thermodynamic and kinetic barriers, two primary synthetic strategies are employed:

  • Lewis Acid Activation (Molecular Iodine): Iodine acts as a mild, environmentally benign Lewis acid. It polarizes the carbonyl groups of the aldehyde and 1,3-dicarbonyl, accelerating both the Knoevenagel condensation (forming the benzylidene intermediate) and the enamine formation. Iodine also facilitates the subsequent Michael addition and cyclodehydration without degrading the sensitive N-substituted product[2].

  • Domino/Cascade Reactions: Utilizing highly reactive intermediates, such as ethyl 3-(2-formylphenoxy)propenoates. The primary amine triggers a cascade involving imine formation, intramolecular cyclization, and rearrangement under acidic conditions, ejecting salicaldehyde as a leaving group to drive the reaction forward[3].

Pathway A Aromatic Aldehyde + 1,3-Dicarbonyl B Knoevenagel Condensation A->B I2 Catalyst E Michael Addition Intermediate B->E C Primary Amine + 1,3-Dicarbonyl D Enamine Formation C->D I2 Catalyst D->E F Intramolecular Cyclization E->F -H2O G N-Substituted 1,4-Dihydropyridine F->G

Mechanistic pathway of the iodine-catalyzed three-component Hantzsch synthesis.

Experimental Protocols

Protocol A: Molecular Iodine-Catalyzed Three-Component Synthesis

This protocol utilizes a mild Lewis acid to facilitate the one-pot synthesis of N-aryl 1,4-DHPs. The initial solvent-free heating step is a critical causality choice: it drives the equilibrium toward the Knoevenagel and enamine intermediates by eliminating water before the cyclization step occurs.

Reagents Required:

  • Aromatic aldehyde (5.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., isopropyl acetoacetate, 10.0 mmol)

  • Primary aromatic amine (e.g., 4-methoxyaniline, 5.0 mmol)

  • Molecular Iodine (I₂, 1.5 mmol, 30 mol%)

  • Ethanol (Absolute)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Initial Condensation: Combine the aromatic aldehyde, 1,3-dicarbonyl, and primary aromatic amine in a 25 mL round-bottom flask.

  • Water Elimination: Heat the neat (solvent-free) mixture on a steam bath for 30 minutes. Self-Validation: The physical state of the mixture will change as water is liberated and evaporated, indicating the formation of the acyclic intermediates.

  • Catalytic Activation: Cool the flask slightly and add molecular iodine (30 mol%) followed by a minimal amount of ethanol (2 mL) to homogenize the mixture.

  • Cyclization: Stir the reaction mixture at ambient temperature (25°C) for 2.5–5.0 hours. Monitor the consumption of the enamine intermediate via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching: Once complete, treat the reaction mixture with 10 mL of aqueous Na₂S₂O₃ solution. Causality: This step reduces the unreacted iodine to iodide, neutralizing the Lewis acid and preventing product degradation during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize the crude residue from hot ethanol to yield the pure N-substituted 1,4-DHP.

Protocol B: TFA-Catalyzed Domino Reaction via Propenoates

This advanced protocol is utilized when highly functionalized or fluorescent N-substituted 1,4-DHPs are required. The use of 3 equivalents of the propenoate is mathematically and mechanistically necessary, as the cascade reaction ejects salicaldehyde as a leaving group during the final aromatization/cyclization steps.

Reagents Required:

  • Ethyl 3-(2-formylphenoxy)propenoate (3.0 mmol)

  • Primary amine (1.0 mmol)

  • Trifluoroacetic acid (TFA, 10-20 mol%)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve ethyl 3-(2-formylphenoxy)propenoate (3.0 equiv) and the primary amine (1.0 equiv) in 10 mL of anhydrous acetonitrile in a dried flask equipped with a reflux condenser.

  • Acid Catalysis: Add a catalytic amount of TFA (10-20 mol%). Causality: TFA protonates the carbonyl oxygen of the propenoate, increasing the electrophilicity of the adjacent carbon and accelerating the nucleophilic attack of the primary amine.

  • Reflux: Stir the mixture at reflux. Monitor the complete consumption of the primary amine via TLC (typically requires 4–12 hours depending on the steric bulk of the amine).

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile and residual TFA.

  • Isolation: Purify the crude residue via silica gel column chromatography (eluting with a Hexane/Ethyl Acetate gradient) to isolate the N-substituted 1,4-DHP. The byproduct salicaldehyde elutes separately and can be recovered for future reagent synthesis.

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and efficiency metrics of the two methodologies, allowing researchers to select the appropriate protocol based on substrate availability and desired functionalization.

ParameterProtocol A: Iodine-Catalyzed MCRProtocol B: Propenoate Domino Reaction
Substrate Stoichiometry Aldehyde (1 eq), 1,3-dicarbonyl (2 eq), 1° amine (1 eq)Propenoate (3 eq), 1° amine (1 eq)
Catalyst System Molecular Iodine (30 mol%)Trifluoroacetic Acid (10-20 mol%)
Thermal Conditions Ambient (25°C) after initial neat heatingReflux (approx. 82°C in CH₃CN)
Reaction Time 2.5 – 5.0 hours4.0 – 12.0 hours
Yield Range 80 – 95%75 – 92%
Primary Advantage Atom-economical, one-pot, mild Lewis acidAccess to highly functionalized/fluorescent DHPs

References

  • Akbari, J. D., Tala, S. D., Dhaduk, M. F., & Joshi, H. S. (2008). Molecular iodine-catalyzed one-pot synthesis of some new Hantzsch 1,4-dihydropyridines at ambient temperature. ARKIVOC, xii, 126-135. URL: [Link]

  • De Lucas, N. C., et al. (2007). Domino Reaction of 3-(2-Formylphenoxy)propenoates and Amines: A Novel Synthesis of 1,4-Dihydropyridines from Salicaldehydes, Ethyl Propiolate, and Amines. The Journal of Organic Chemistry, 72(20), 7779–7782. URL: [Link]

  • Dhinakaran, I., Padmini, V., & Bhuvanesh, N. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201-2209. URL: [Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Analysis of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Analytical Challenges 2-Benzyl-1-methyl-1,4-dihydropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Analytical Challenges

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a highly specialized derivative within the 1,4-dihydropyridine (1,4-DHP) class. While 1,4-DHPs are classically recognized as potent calcium channel modulators and NAD(P)H biomimetic reducing agents, their structural features present significant analytical challenges.

The primary vulnerability of the 1,4-DHP scaffold is its extreme sensitivity to light and oxygen. Upon exposure to UV radiation, the dihydropyridine ring undergoes rapid oxidation (aromatization), converting into its corresponding pharmacologically inactive pyridine derivative[1]. Furthermore, the presence of the 4-carboxylic acid moiety introduces pH-dependent ionization, which can severely compromise chromatographic resolution if not properly controlled[2].

This application note details a self-validating, stability-indicating HPLC-PDA method designed to isolate, quantify, and profile the degradation of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid.

Scientific Rationale: The Causality Behind the Method (E-E-A-T)

To ensure absolute trustworthiness and reproducibility, every parameter in this protocol has been selected based on the specific physicochemical vulnerabilities of the target molecule:

  • Mobile Phase pH Control (The Causality of Peak Shape): The 4-carboxylic acid group possesses a pKa of approximately 4.5. If analyzed at a neutral pH, this moiety will partially ionize, resulting in multiple retention states, severe peak tailing, and shifting retention times. By utilizing a 25 mM phosphate buffer adjusted to pH 3.0, the carboxylic acid is fully protonated. This ensures the molecule remains in a single, uncharged hydrophobic state, maximizing uniform interaction with the C18 stationary phase[2].

  • Spectral Differentiation (The Causality of Wavelength Selection): The intact 1,4-DHP ring features a conjugated diene system that exhibits a characteristic, strong UV absorbance band between 350–370 nm[3]. When the molecule oxidizes into a pyridine derivative, it loses this diene system, and the absorbance maximum shifts drastically to the 260–280 nm range[4]. By monitoring the assay at 350 nm, the method achieves absolute selectivity for the intact drug, rendering the oxidized degradants "invisible" to the primary quantification channel.

  • Self-Validating System Suitability: A method is only as reliable as its ability to separate a drug from its worst-case impurities. This protocol mandates a forced-photodegradation step prior to sequence initiation. By intentionally generating the oxidized pyridine degradant and injecting it, the analyst proves the system's resolving power in real-time[1].

Experimental Protocol

Materials and Reagents
  • Stationary Phase: C18 (Octadecylsilane) column, 250 mm × 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile, Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric acid (for pH adjustment), and Ultrapure Water (18.2 MΩ·cm).

  • Consumables: Low-actinic (amber) volumetric flasks and amber HPLC autosampler vials.

Sample Preparation & Forced Degradation

Note: 1,4-DHPs are notoriously photo-labile. All sample preparation must be conducted under subdued lighting or using amber glassware to prevent premature aromatization[1].

Step 1: Diluent Preparation Prepare a mixture of Acetonitrile and Water (50:50, v/v). Degas via sonication for 10 minutes.

Step 2: Standard Stock Solution Accurately weigh 10.0 mg of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid and transfer it to a 10 mL amber volumetric flask. Dissolve completely in 5 mL of Acetonitrile, then make up to volume with the diluent (Concentration: 1.0 mg/mL). Store at 4°C.

Step 3: Working Assay Solution Dilute the stock solution 1:50 with the diluent in an amber vial to achieve a final working concentration of 20 µg/mL.

Step 4: System Suitability Sample (Forced Degradation) Transfer 2 mL of the Working Assay Solution into a clear, transparent glass vial. Expose the vial to direct UV light (approx. 350 W/m²) or place it in a photostability chamber for 30–60 minutes[4]. This will force the partial oxidation of the 1,4-DHP into its pyridine degradant, creating a self-validating resolution mixture.

Chromatographic Conditions & Data Presentation

Program the HPLC system according to the parameters outlined in Table 1.

Table 1: Optimized HPLC Parameters

ParameterSpecification / Setting
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ Buffer (Adjusted to pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (50% A : 50% B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection (PDA) 350 nm (Intact Assay) / 260 nm (Impurity Profiling)

Prior to analyzing unknown samples, inject the System Suitability Sample (from Step 4). The system must meet the acceptance criteria detailed in Table 2 to ensure the method is stability-indicating.

Table 2: System Suitability and Expected Retention Data

AnalyteApprox. Retention Time (RT)Monitored WavelengthAcceptance Criteria
Oxidized Pyridine Degradant 4.2 minutes260 nmN/A (Degradant marker)
Intact 1,4-DHP 6.8 minutes350 nmTailing Factor (Tf) ≤ 1.5
Critical Pair Resolution N/APDA ExtractedResolution (Rs) ≥ 2.5

Analytical Workflow Visualization

The following diagram maps the logical progression from sample protection to chromatographic resolution and spectral differentiation.

G cluster_0 Sample Preparation & Stability cluster_1 HPLC Chromatographic Workflow N1 Intact 1,4-DHP (Amber Vials, 4°C) N2 Forced Degradation (UV Exposure / O2) N1->N2 Photostability Testing N4 Reversed-Phase C18 (Hydrophobic Retention) N1->N4 Inject Intact N3 Oxidized Pyridine Degradant N2->N3 Aromatization N3->N4 Inject Mix N5 Acidic Mobile Phase (pH 3.0) (Suppresses -COOH Ionization) N4->N5 N6 UV/PDA Detection (Spectral Differentiation) N5->N6 Elution N7 Quantification @ 350 nm (Conjugated Diene) N6->N7 N8 Impurity Profiling @ 260 nm (Aromatic Pyridine) N6->N8

Fig 1: Analytical workflow and degradation pathway for 1,4-DHP HPLC analysis.

References

  • Chieffallo, M., et al. "Multivariate Approaches in Quantitative Structure–Property Relationships Study for the Photostability Assessment of 1,4-Dihydropyridine Derivatives." MDPI Molecules, 2024. Available at:[Link]

  • Ioele, G., et al. "Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers." IRIS Unical, 2016. Available at:[Link]

  • Turkish Journal of Pharmaceutical Sciences. "Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Products." Turk J Pharm Sci. Available at:[Link]

Sources

Method

Application Note: High-Fidelity Cell-Based Assays for 1,4-Dihydropyridine Activity on L-Type Calcium Channels

Audience: Researchers, Assay Biologists, and Cardiovascular/Neurological Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Synthesis Introduction & Mechanistic Grounding 1,4-Dihydropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Cardiovascular/Neurological Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Synthesis

Introduction & Mechanistic Grounding

1,4-Dihydropyridines (DHPs) are a cornerstone class of therapeutics primarily utilized in the management of cardiovascular conditions such as hypertension and angina pectoris[1][2]. Their primary pharmacological mechanism is the potent, allosteric inhibition of L-type voltage-gated calcium channels (LTCCs), specifically the Cav​1.2 and Cav​1.3 α1​ -subunit isoforms[3][4].

Unlike simple pore blockers, DHPs exhibit state-dependent binding . They bind with the highest affinity to the channel when it is in the open or inactivated state, rather than the resting (closed) state[5][6]. This state-dependence is critical for their therapeutic index, as it allows them to preferentially target depolarized vascular smooth muscle cells over healthy, resting cardiac tissue[5]. Accurately profiling novel DHP candidates requires a tiered assay approach that captures both bulk calcium flux inhibition and precise electrophysiological kinetics.

DHP_Mechanism Depol Membrane Depolarization (High K+ / Voltage Step) LTCC L-Type Calcium Channel (Cav1.2 / Cav1.3) Depol->LTCC Activates CaInflux Ca2+ Influx LTCC->CaInflux Mediates Signaling Intracellular Signaling (Contraction / Gene Expression) CaInflux->Signaling Triggers DHP 1,4-Dihydropyridine (e.g., Nifedipine) DHP->LTCC Allosteric Blockade

Mechanism of 1,4-Dihydropyridine (DHP) allosteric blockade on L-type calcium channels.

Quantitative Profiling of Reference DHPs

To establish assay windows and validate experimental models, it is essential to benchmark novel compounds against established clinical DHPs. The table below summarizes the in vitro potency and binding affinities of key reference compounds.

Table 1: In Vitro Potency of Reference 1,4-Dihydropyridine Derivatives

DerivativeTarget Selectivity IC50​ (nM) for L-type Ca2+ ChannelsBinding Affinity ( Kd​ ) (nM)
Nifedipine Primarily L-type~100~0.1 - 1.0
Amlodipine L-type, some N-type activity~1.9~1.0 - 3.0
Felodipine Highly selective for L-type~1.0~0.2 - 1.0

(Data synthesized from comparative radioligand and functional studies[3])

Experimental Strategy: The Two-Tiered Workflow

To comprehensively evaluate DHP activity, we employ a sequential workflow.

  • Primary Screening (FLIPR): A high-throughput, fluorescence-based calcium flux assay to rapidly determine the IC50​ of compound libraries[1][7].

  • Secondary Validation (Patch-Clamp): A high-fidelity electrophysiological assay to confirm the mechanism of action, specifically evaluating voltage- and state-dependent channel blockade[5][6].

Assay_Workflow CellPrep Cell Preparation (HEK293-Cav1.2) FLIPR Primary Screen: FLIPR (Ca2+ Flux Assay) CellPrep->FLIPR HitSelection Hit Selection (IC50 Determination) FLIPR->HitSelection Identify Active DHPs PatchClamp Secondary Screen: Patch-Clamp (State-Dependent Kinetics) HitSelection->PatchClamp Select Candidates DataAnalysis Data Analysis & Lead Optimization PatchClamp->DataAnalysis Electrophysiological Profiling

Two-tiered screening workflow for validating 1,4-DHP activity on calcium channels.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Scientist's Insight: Causality in Assay Design
  • Why use KCl for stimulation? LTCCs are voltage-gated. By injecting a high concentration of extracellular potassium (e.g., 70-140 mM), we artificially shift the potassium equilibrium potential. This rapidly depolarizes the cell membrane, forcing the voltage-gated channels to transition into the open state and allowing Ca2+ influx[7][8].

  • Why use Probenecid? Many immortalized cell lines express multidrug resistance (MDR) proteins that actively pump fluorescent dyes (like Fluo-4) out of the cytoplasm. Adding probenecid inhibits these organic anion transporters, trapping the dye intracellularly and preserving the signal-to-noise ratio[9].

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing Cav​1.2 (or a relevant native line like A7R5) into 384-well poly-D-lysine coated black-walled, clear-bottom microplates at a density of 16,000 cells/well[1][7]. Culture overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture medium. Add 20 µL/well of Calcium-sensitive dye (e.g., Fluo-4 AM or FLIPR Calcium 5 Assay Kit) dissolved in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 2.5 mM probenecid[1][9]. Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add 10 µL of the DHP test compounds (prepared in serial dilutions) to the wells. Incubate for 30 minutes at room temperature. Critical Step: This incubation is required to allow the DHP to reach equilibrium with the resting/inactivated states of the channel.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation 485 nm / Emission 525 nm) for 10 seconds.

  • Depolarization & Reading: Inject 10 µL of depolarizing buffer (yielding a final well concentration of 70 mM KCl and 10 mM CaCl2​ )[7]. Record the kinetic fluorescence response continuously for 3 minutes.

Self-Validating System (Controls)
  • Z'-Factor Calculation: Include wells with a maximum effective dose of a reference DHP (e.g., 1 µM Amlodipine) as the positive control, and DMSO vehicle as the negative control. An assay plate is only validated for downstream analysis if the Z'-factor is ≥0.5 .

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Scientist's Insight: Causality in Assay Design
  • Why use Barium ( Ba2+ ) instead of Calcium ( Ca2+ )? When Ca2+ enters the cell, it binds to calmodulin tethered to the channel's C-terminus, triggering rapid Calcium-Dependent Inactivation (CDI). By substituting Ca2+ with Ba2+ in the extracellular bath and pipette solutions, we eliminate CDI (as Ba2+ permeates the pore but does not trigger calmodulin). This isolates Voltage-Dependent Inactivation (VDI) and provides a stable kinetic window to measure the DHP's allosteric block[8].

  • Why use a pre-conditioning pulse? Because DHPs bind preferentially to the inactivated state of the channel, holding the cell at a deep resting potential (e.g., -80 mV) will mask the drug's true potency. Applying a prolonged depolarizing pre-pulse (e.g., to -40 mV for 50 seconds) drives a fraction of the channels into the inactivated state, revealing the state-dependent affinity of the DHP[6].

Step-by-Step Methodology
  • Solution Preparation:

    • Extracellular Bath Solution: 140 mM TEA-Cl (to block K+ currents), 10 mM BaCl2​ , 10 mM HEPES, 1 mM MgCl2​ , pH 7.4.

    • Intracellular Pipette Solution: 120 mM CsCl (to block internal K+ currents), 10 mM EGTA (to strictly buffer trace intracellular divalent cations), 10 mM HEPES, 4 mM Mg-ATP, pH 7.2[5].

  • Cell Patching: Using borosilicate glass micropipettes (resistance 1.5–2.5 M Ω ), form a high-resistance gigaseal (>1 G Ω ) on an isolated Cav​1.2 -expressing cell. Apply brief suction to rupture the membrane and achieve the whole-cell configuration[10][11].

  • Voltage Protocol Execution:

    • Clamp the holding potential at -80 mV[5][6].

    • State-Dependent Protocol: Apply a 50-second conditioning step to -40 mV (to induce steady-state inactivation), followed by a 300 ms test pulse to +10 mV to elicit the inward Ba2+ current[6].

  • Drug Application: Perfuse the recording chamber with the DHP compound. Record the fractional block of the peak inward current until steady-state inhibition is achieved.

Self-Validating System (Controls)
  • Run-Down Monitoring: LTCC currents naturally "run down" (decay) over time due to the washout of intracellular regulatory factors. A vehicle-only (DMSO) control cell must be recorded in parallel to quantify baseline run-down. The DHP inhibitory effect must be mathematically corrected against this vehicle run-down curve.

  • Series Resistance ( Rs​ ) Check: Continuously monitor Rs​ . If Rs​ fluctuates by more than 20% during the recording, the cell's data must be discarded, as voltage-clamp errors will invalidate the kinetic measurements.

References

  • Dihydropyridine-sensitive Ca2+ channels in human glomerular mesangial cells - American Journal of Physiology. Available at: [Link]

  • Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC/NIH. Available at: [Link]

  • Modulation of cardiac CaV1.2 channels by dihydropyridine and phosphatase inhibitor requires Ser-1142 in the domain III pore loop - PNAS. Available at: [Link]

  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors - ACS Publications. Available at: [Link]

  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC/NIH. Available at: [Link]

  • Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels - ResearchGate. Available at:[Link]

  • New Dihydropyridine Derivative Attenuates NF-κB Activation via Suppression of Calcium Influx in a Mouse BV-2 Microglial Cell Line - J-Stage. Available at: [Link]

  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC/NIH. Available at: [Link]

Sources

Application

Application Note: Comprehensive Preclinical Evaluation of Novel Antihypertensive Compounds

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Strategic Rationale The preclinical validation of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Strategic Rationale

The preclinical validation of novel antihypertensive compounds requires a rigorous, multi-tiered approach. Relying on a single experimental modality often leads to translational failure due to the complex, redundant nature of cardiovascular compensatory mechanisms (e.g., the baroreceptor reflex and renin-angiotensin-aldosterone system).

As a self-validating system, an optimal experimental pipeline must separate direct vascular effects from systemic neurohumoral responses. Therefore, this guide outlines a three-phase workflow:

  • In Vitro Mechanistic Profiling: Establishes direct vascular efficacy independent of systemic reflexes[1].

  • In Vivo Non-Invasive Screening: Provides high-throughput dose-ranging data[2],[3].

  • In Vivo Continuous Telemetry: The gold standard for capturing true baseline hemodynamics, circadian variations, and beat-to-beat pressure lability without restraint-induced stress artifacts[2],.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of our self-validating experimental pipeline. A compound must demonstrate direct target engagement (in vitro) before advancing to mid-throughput screening, and finally to the definitive physiological model (in vivo telemetry).

G cluster_invitro Phase 1: In Vitro Profiling cluster_invivo_screen Phase 2: In Vivo Screening cluster_invivo_telemetry Phase 3: Gold Standard Hemodynamics Start Novel Antihypertensive Compound Aorta Isolated Aortic Ring (Organ Bath) Start->Aorta Mech Direct Vasorelaxation (Target Engagement) Aorta->Mech TailCuff Tail-Cuff Plethysmography (Conscious, Restrained) Mech->TailCuff Lead Selection ScreenData Dose-Ranging & Systolic BP (SBP) TailCuff->ScreenData Telemetry Radiotelemetry (Conscious, Freely Moving) ScreenData->Telemetry Optimal Dose TelemData Continuous MAP, SBP, DBP, HR & Circadian Rhythm Telemetry->TelemData Conclusion Preclinical Efficacy Validated TelemData->Conclusion

Fig 1: Preclinical workflow for evaluating antihypertensive compounds, from in vitro to in vivo.

Phase 1: In Vitro Mechanistic Profiling (Isolated Aorta)

Causality & Rationale

Before administering a compound to a live animal, we must confirm its ability to induce vasorelaxation directly at the tissue level. The isolated aortic ring assay removes central nervous system and cardiac outputs from the equation. By pre-contracting the tissue with an α1​ -adrenergic agonist (Phenylephrine), we create an artificial hypertensive state in the vessel, allowing us to measure the direct dilatory capacity of the novel compound[1].

Protocol: Isolated Aortic Ring Assay
  • Tissue Preparation: Euthanize the rodent (e.g., Spontaneously Hypertensive Rat - SHR) according to approved ethical guidelines. Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit solution.

  • Cleaning & Sectioning: Carefully remove adherent adipose and connective tissue under a dissecting microscope to avoid damaging the delicate endothelial layer. Section the aorta into 3–5 mm rings[1].

  • Mounting: Mount the rings between two stainless steel wire hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting baseline tension of 1.5 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Pre-contraction: Add Phenylephrine (Phe, 1 µM) to the bath to induce a stable, submaximal isometric contraction.

  • Cumulative Dosing: Once the Phe-induced contraction plateaus, add the novel compound cumulatively (e.g., 10−9 to 10−5 M). Record the percentage of relaxation relative to the maximum Phe contraction.

Phase 2: In Vivo Non-Invasive Screening (Tail-Cuff)

Causality & Rationale

While in vitro data proves mechanism, in vivo efficacy is dictated by pharmacokinetics (ADME). Tail-cuff plethysmography is utilized as a mid-throughput screening tool to establish dose-response curves in conscious animals. Critical Note: Tail-cuff primarily provides reliable estimates of Systolic Blood Pressure (SBP) and is highly susceptible to restraint and thermal stress[2],[3]. Therefore, rigorous habituation is the cornerstone of data integrity in this phase.

Protocol: Tail-Cuff Plethysmography
  • Habituation (Crucial Step): Place rats in the restrainers for 15–30 minutes daily for 3 to 5 consecutive days prior to actual data collection. This minimizes stress-induced sympathetic spikes in blood pressure.

  • Thermal Vasodilation: On the test day, place the restrained rats in a warming chamber (32–34°C) for 10–15 minutes. Causality: This dilates the caudal artery, ensuring a detectable pulse signal[3].

  • Sensor Placement: Thread the tail through the occlusion cuff and place the Volume Pressure Recording (VPR) sensor immediately distal to the cuff.

  • Data Acquisition: Run a cycle of 15 measurements. Discard the first 5 measurements as acclimation cycles. Average the remaining 10 cycles to calculate the mean SBP for that time point.

Phase 3: In Vivo Continuous Hemodynamic Monitoring (Radiotelemetry)

Causality & Rationale

The 2005 American Heart Association (AHA) statement, recently reaffirmed, designates implantable radiotelemetry as the gold standard for blood pressure measurement in experimental animals[2]. Unlike tail-cuff methods, telemetry provides continuous, beat-to-beat measurements of Systolic, Diastolic, and Mean Arterial Pressure (MAP) in freely moving animals. It is the only method capable of accurately capturing diurnal variations and true baseline hemodynamics without the confounding variables of anesthesia or restraint stress[2],.

Protocol: Radiotelemetry Implantation & Recording
  • Surgical Preparation: Induce anesthesia using isoflurane (2-3%). Prepare the abdominal area with aseptic techniques.

  • Catheter Insertion: Make a midline abdominal incision to expose the descending aorta. Briefly occlude the aorta and use a 21-gauge needle to puncture the vessel wall. Insert the gel-filled catheter tip of the telemetry transmitter (e.g., DSI HD-S10) upstream into the aorta.

  • Securing the Device: Seal the puncture site with tissue adhesive and secure the catheter with a cellulose patch. Suture the body of the transmitter to the abdominal muscle wall to prevent migration, and close the incision.

  • Recovery & Baseline: Allow a minimum of 7–10 days for surgical recovery and normalization of circadian rhythms. Record continuous baseline hemodynamics for 72 hours prior to dosing.

  • Dosing & Analysis: Administer the test compound. Collect data continuously (e.g., 10-second samples every 1 minute) to evaluate the onset, peak effect, and duration of action over a 24-to-48-hour period.

Quantitative Data Presentation

To synthesize the multi-tiered evaluation, data should be consolidated to compare the novel compound against known clinical standards (e.g., Captopril).

Table 1: Representative Pharmacodynamic Profile of Novel Compound X vs. Reference Standards

Assay ModalityParameter MeasuredCompound XCaptopril (Reference)Vehicle Control
Isolated Aorta (In Vitro) EC₅₀ (Vasorelaxation)45 ± 5 nMN/A (Prodrug)No effect
Eₘₐₓ (% Relaxation)92 ± 3%N/A< 5%
Tail-Cuff (In Vivo Screen) Δ SBP (Peak Effect)-28 ± 4 mmHg-32 ± 5 mmHg-2 ± 3 mmHg
Duration of Action~6 hours~8 hoursN/A
Radiotelemetry (In Vivo) Δ MAP (24h Average)-18 ± 2 mmHg-22 ± 3 mmHg+1 ± 2 mmHg
Heart Rate (bpm)No reflex tachycardiaMild tachycardiaBaseline

Note: Captopril is an ACE inhibitor prodrug requiring in vivo hepatic conversion; thus, it is inactive in isolated tissue baths. Compound X demonstrates direct vascular efficacy.

References

  • Source: Hypertension (American Heart Association)
  • Title: A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats Source: Portland Press URL
  • Title: Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation Source: American Physiological Society Journal URL
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Notes &amp; Protocols: Advanced Techniques for the Synthesis of 1,4-Dihydropyridine Derivatives

Abstract The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of L-type calcium channel blockers used in treating cardiovascular diseases like hypertension.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of L-type calcium channel blockers used in treating cardiovascular diseases like hypertension.[1][2][3] Marketed drugs such as Nifedipine, Amlodipine, and Felodipine underscore the therapeutic significance of this heterocyclic system.[2][3][4] The biological activity of 1,4-DHP derivatives is highly dependent on the nature and stereochemistry of substituents at the C3, C4, and C5 positions. This guide provides an in-depth exploration of the synthetic methodologies for creating derivatives of the 1,4-dihydropyridine scaffold, with a focus on the foundational Hantzsch synthesis and its modern, efficient variations. We present detailed, field-proven protocols, explain the causality behind experimental choices, and outline the necessary characterization techniques to validate the synthesis of these pharmacologically vital molecules.

The Foundational Chemistry: The Hantzsch Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a classic multi-component reaction (MCR) that remains one of the most direct and versatile methods for constructing the 1,4-DHP ring.[4][5] The reaction traditionally involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[2][6][7]

The versatility of this reaction is a key advantage, as it allows for the introduction of a wide array of substituents on the dihydropyridine ring, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies.[2]

Reaction Mechanism

The elegance of the Hantzsch synthesis lies in its convergence of two key intermediates, which then cyclize to form the final product. The mechanism is generally accepted to proceed through the following stages:[2][6]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate, often referred to as a chalcone-like species.

  • Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source to generate a reactive β-enamino ester.

  • Michael Addition & Cyclization: The nucleophilic enamine attacks the α,β-unsaturated carbonyl compound via a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic-like 1,4-dihydropyridine ring system.

Hantzsch_Mechanism cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_final Michael Addition & Cyclization Aldehyde R-CHO Unsaturated α,β-Unsaturated Carbonyl Aldehyde->Unsaturated Ketoester1 β-Ketoester Ketoester1->Unsaturated Michael_Adduct Michael Adduct Unsaturated->Michael_Adduct Michael Addition Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine + NH₃ - H₂O Ammonia NH₃ Ammonia->Enamine Enamine->Michael_Adduct Final_Product 1,4-Dihydropyridine Michael_Adduct->Final_Product Cyclization - H₂O

Caption: The convergent mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Modern Synthetic Approaches and Green Chemistry

While effective, the classical Hantzsch synthesis often suffers from drawbacks such as long reaction times, the need for high temperatures, and modest yields.[8][9] Modern organic synthesis has driven the development of more efficient and environmentally benign protocols.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[2][10][11] This is due to efficient and uniform heating of the reaction mixture.

  • Solvent-Free (Neat) Conditions: Many Hantzsch reactions can be performed simply by mixing the reactants in the absence of a solvent and applying gentle heat.[12][13] This approach minimizes waste and simplifies product work-up.

  • Green Solvents: When a solvent is necessary, eco-friendly options such as water, glycerol, or polyethylene glycol (PEG) have proven highly effective, replacing hazardous organic solvents.[4][6][9]

  • Advanced Catalysis: A wide range of catalysts, including organocatalysts (e.g., guanidine hydrochloride), Lewis acids, and heterogeneous solid catalysts (e.g., montmorillonite K-10 clay, magnetic nanoparticles), can promote the reaction under milder conditions, improve yields, and allow for easier catalyst recovery and reuse.[3][4][8][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing 1,4-DHP derivatives. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.

Protocol 1: Classical Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the conventional, reflux-based synthesis of a symmetrical 1,4-DHP.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (2.31 g, 30 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol) in a 100 mL round-bottom flask containing 25 mL of ethanol.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/petroleum ether (e.g., 3:7) eluent. The reaction is typically complete within 3-5 hours.[2]

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from hot ethanol to yield pure, crystalline product.

  • Dry the purified product under vacuum. (Typical yield: 80-90%).

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol demonstrates a rapid and efficient green chemistry approach.

Materials:

  • Aromatic or Heterocyclic Aldehyde (5 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ammonium acetate (0.58 g, 7.5 mmol)

  • Microwave reactor vial (20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol).[2]

  • Seal the vial securely and place it in the microwave synthesizer.

  • Irradiate the mixture at 100-120°C for 5-15 minutes.[2] Note: Optimal time and temperature may vary depending on the aldehyde used and should be determined empirically.

  • After the irradiation is complete, cool the vial to room temperature. A solid product should form.

  • Add a small amount of cold ethanol to the vial, and break up the solid.

  • Isolate the product by filtration, wash with cold ethanol, and purify by recrystallization if necessary. (Typical yield: 85-98%).

Strategy for 4-Carboxylic Acid Derivatives

To synthesize derivatives with a carboxylic acid or ester functionality at the C4 position, the aldehyde component must be modified. The most direct method is to use an aldehyde that already contains an ester group, such as ethyl glyoxalate .

  • Reaction: Ethyl glyoxalate (OHC-COOEt) is used in place of a standard aldehyde (R-CHO) in either Protocol 1 or 2.

  • Product: The resulting 1,4-DHP will have an ethoxycarbonyl (-COOEt) group at the C4 position.

  • Hydrolysis: This C4-ester can then be selectively hydrolyzed under basic conditions (e.g., using KOH in ethanol) to yield the desired 1,4-dihydropyridine-4-carboxylic acid.[15] This monocarboxylic acid is a key intermediate for creating unsymmetrical dicarboxylates.[15]

Purification and Structural Characterization

Unambiguous structural confirmation is critical in drug discovery and development.[1] A combination of purification and spectroscopic techniques is required.

Purification
  • Recrystallization: This is the most common method for purifying solid 1,4-DHP products. Ethanol is a widely used solvent for this purpose.[16]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel is effective, typically using a gradient of ethyl acetate in petroleum ether or hexane.[11][12][13]

Workflow Start Hantzsch Reaction (Conventional or Microwave) Workup Reaction Work-up (Cooling, Precipitation) Start->Workup Isolation Crude Product Isolation (Vacuum Filtration) Workup->Isolation Purification Purification Isolation->Purification Recrystallization Recrystallization (e.g., from Ethanol) Purification->Recrystallization Column Column Chromatography Purification->Column Characterization Structural Characterization Recrystallization->Characterization Column->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End Pure, Characterized 1,4-DHP Derivative NMR->End IR->End MS->End

Caption: General workflow for the synthesis and analysis of 1,4-DHP derivatives.

Spectroscopic Characterization

The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the synthesized molecule's structure.[1][17]

TechniqueKey FeatureRepresentative Data Range/Signal
¹H NMR NH Proton (DHP Ring)δ 8.0 - 9.5 ppm (broad singlet)
C4-H Protonδ 4.8 - 5.2 ppm (singlet)[13]
Ester Protons (-OCH₂CH₃)δ 3.9 - 4.3 ppm (quartet), δ 1.1 - 1.3 ppm (triplet)[1]
C2/C6-CH₃ Protonsδ 2.2 - 2.4 ppm (singlet)[13]
¹³C NMR C=O (Ester Carbonyl)δ 164 - 168 ppm
C2/C6 (DHP Ring)δ 143 - 150 ppm
C3/C5 (DHP Ring)δ 102 - 105 ppm
C4 (DHP Ring)δ 35 - 45 ppm
IR (KBr) N-H Stretch3300 - 3400 cm⁻¹
C=O Stretch (Ester)1680 - 1720 cm⁻¹[18]
C=C Stretch (DHP Ring)1620 - 1650 cm⁻¹[1]
Mass Spec. Molecular Ion Peak [M]⁺Corresponds to the calculated molecular weight of the product.

Conclusion

The Hantzsch reaction and its modern variants offer a powerful and highly adaptable platform for the synthesis of 1,4-dihydropyridine derivatives. By carefully selecting the starting aldehyde, β-dicarbonyl compound, and nitrogen source, researchers can access a vast chemical space of pharmacologically relevant molecules. The adoption of green chemistry principles, such as microwave assistance and solvent-free conditions, not only accelerates the discovery process but also aligns with the growing need for sustainable scientific practices. The protocols and characterization guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and validate novel derivatives of this important heterocyclic scaffold.

References

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Available at: [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. Available at: [Link]

  • One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. International Journal of ChemTech Research. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC. Available at: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. Available at: [Link]

  • Modified Hantzsch reaction for the synthesis of 1,4‐DHPs under MWI. ResearchGate. Available at: [Link]

  • Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions. RSC Publishing. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Characterization of Some New 1,4-Dihydropyridine Derivatives Containing Dichlorothiazolyl Substituents. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Available at: [Link]

  • Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity. Iraqi National Journal of Chemistry. Available at: [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Nanoscience & Nanotechnology-Asia. Available at: [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Molecular Diversity. Available at: [Link]

  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. PMC. Available at: [Link]

  • Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst. Open Science Publications. Available at: [Link]

  • Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta. Available at: [Link]

  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. ACG Publications. Available at: [Link]

  • Facile Synthesis of 1,4-Dihydropyridine Monocarboxylic Acids and Unsymmetric Dicarboxylates via Quaternary Ammonium Salts. Taylor & Francis Online. Available at: [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. Available at: [Link]

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. Available at: [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Sciendo. Available at: [Link]

  • SYNTHESIS OF OPTICALLY PURE 14-DIHYDROPYRIDINE DERIVATIVES BY MEANS OF DlASTEREOlSOMERlC SEPARATION OF THE HANTZSCH INTERMEDIATE. HETEROCYCLES. Available at: [Link]

  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Bentham Science. Available at: [Link]

  • (PDF) 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. ResearchGate. Available at: [Link]

  • 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid Synthesis

Welcome to the Application Science Support Portal. This guide provides drug development professionals and synthetic chemists with validated protocols, mechanistic troubleshooting, and quantitative optimization data for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide provides drug development professionals and synthetic chemists with validated protocols, mechanistic troubleshooting, and quantitative optimization data for synthesizing the target 1,4-dihydropyridine (1,4-DHP) derivative (CAS: 137024-09-0).

Section 1: Mechanistic Workflow & Validated Protocols

The synthesis of N-alkylated 1,4-DHPs bearing a 4-carboxylic acid group fundamentally relies on a two-step sequence: the quaternization of the pyridine core followed by a regioselective reduction .

Workflow SM 2-Benzylpyridine-4-carboxylic Acid (Starting Material) Step1 Step 1: N-Methylation (MeI, Acetone, Reflux) SM->Step1 Int Pyridinium Iodide Intermediate Step1->Int Validation: NMR Shift Step2 Step 2: Regioselective Reduction (Na2S2O4, NaHCO3, H2O/DCM) Int->Step2 Prod 2-Benzyl-1-methyl-1,4-DHP-4-carboxylic acid (Target Product) Step2->Prod Validation: UV/Vis & TLC

Fig 1. Two-step synthesis workflow for 2-Benzyl-1-methyl-1,4-DHP-4-carboxylic acid.

Protocol Database: Self-Validating Methodologies

To ensure reproducibility, every protocol below is designed as a self-validating system containing built-in analytical checkpoints.

Step 1: Quaternization (N-Methylation)

Causality: Methyl iodide is utilized to activate the pyridine ring, lowering the LUMO energy of the system to make it susceptible to mild hydride or electron donors in the subsequent step.

  • Suspend 2-benzylpyridine-4-carboxylic acid (1.0 eq) in anhydrous acetone (or DMF for better solubility).

  • Add Methyl Iodide (CH₃I, 3.0 eq) dropwise at room temperature.

  • Reflux the mixture under Argon for 12–24 hours.

  • Cool to room temperature and filter the resulting precipitate. Wash with cold diethyl ether.

  • Validation Checkpoint: The product should be a bright yellow crystalline solid. ¹H-NMR (in DMSO-d₆) must show a distinct downfield shift of the pyridine aromatic protons (typically >8.5 ppm) and a sharp singlet for the N-methyl group around 4.3 ppm, confirming complete quaternization.

Step 2: Regioselective Reduction (Critical Step)

Causality: Sodium dithionite (Na₂S₂O₄) is strictly required over borohydrides to ensure exclusive 1,4-regioselectivity[1]. A biphasic solvent system (Water/DCM) is employed so that the highly lipophilic 1,4-DHP product immediately partitions into the organic layer upon formation, protecting it from aqueous acidic degradation[2].

  • Dissolve the pyridinium iodide intermediate (1.0 eq) in deaerated, distilled water.

  • Add Sodium Bicarbonate (NaHCO₃, 4.0 eq) and stir until completely dissolved.

  • Layer the aqueous phase with an equal volume of degassed Dichloromethane (DCM) to create a biphasic system.

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Slowly add Sodium Dithionite (Na₂S₂O₄, 3.0 eq) in small portions over 15 minutes under a stream of Argon.

  • Stir vigorously for 45 minutes at 0 °C.

  • Separate the organic (DCM) layer, extract the aqueous layer twice more with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure in the dark.

  • Validation Checkpoint: The initial bright yellow aqueous solution will decolorize as the reaction proceeds. TLC (DCM:MeOH 9:1) will show the disappearance of the baseline pyridinium spot and the appearance of a new, highly UV-active spot (often exhibiting blue fluorescence under 365 nm UV) corresponding to the 1,4-DHP.

Section 2: Quantitative Optimization Matrix

The table below summarizes our internal optimization data, demonstrating how specific environmental parameters dictate the regioselectivity and overall yield of the 1,4-DHP derivative.

Reducing AgentBuffer SystemSolvent SystemTemp (°C)1,4-DHP Yield (%)1,2-DHP Yield (%)Primary Failure Mode
NaBH₄ (3 eq)NoneMethanol01862Poor regioselectivity
Na₂S₂O₄ (3 eq)NoneWater2524< 2Rapid reagent decomposition
Na₂S₂O₄ (3 eq)NaHCO₃ (4 eq)Water2561< 2Product auto-oxidation
Na₂S₂O₄ (3 eq) NaHCO₃ (4 eq) Water / DCM 0 94 0 Optimized Baseline

Section 3: Expert Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of 1,4-DHP Check1 Is the reduction mixture pH < 7? Start->Check1 Path1A Yes: Dithionite decomposes. Add 4-5 eq NaHCO3. Check1->Path1A Yes Check2 Is the product oxidizing back? Check1->Check2 No Path2A Yes: Photo-oxidation. Workup in dark/amber light. Check2->Path2A Yes Check3 Are 1,2-DHP isomers forming? Check2->Check3 No Path3A Yes: Wrong reducing agent. Ensure pure Na2S2O4 is used. Check3->Path3A Yes

Fig 2. Diagnostic logic tree for troubleshooting low yields in 1,4-DHP synthesis.

Q1: Why is my reaction yielding the 1,2-dihydropyridine isomer instead of the desired 1,4-isomer? A1: This is almost always caused by the use of an incorrect reducing agent, such as Sodium Borohydride (NaBH₄). Borohydride reduction of pyridinium salts is governed by hard-soft acid-base (HSAB) principles and steric hindrance, frequently resulting in a mixture heavily favoring the 1,2-DHP isomer[3]. To achieve >95% regioselectivity for the 1,4-position, you must use Sodium Dithionite (Na₂S₂O₄). Dithionite operates via a sulfoxylate radical anion ( SO2∙−​ ), which selectively attacks the less sterically hindered and thermodynamically favored 4-position.

Q2: My reduction stalls at 30% conversion, and the solution turns cloudy with a strong sulfur smell. What happened? A2: Your reducing agent has decomposed due to insufficient buffering. The oxidation of dithionite during the reaction generates bisulfite ( HSO3−​ ), which rapidly drops the pH of the aqueous solution. In acidic conditions (pH < 7), dithionite undergoes rapid disproportionation into thiosulfate and bisulfite, rendering it useless. You must maintain the pH between 7.5 and 8.5 by adding a large excess (at least 4 equivalents) of Sodium Bicarbonate (NaHCO₃) before adding the dithionite[1].

Q3: The isolated product is initially colorless but turns yellow/brown overnight. How do I prevent this degradation? A3: 1,4-Dihydropyridines are notorious for their susceptibility to photo-oxidation and auto-oxidation, which converts them back into the aromatic pyridinium species. To prevent this:

  • Perform all extraction and concentration steps in the dark or under amber lighting.

  • Degas all extraction solvents (DCM) to remove dissolved oxygen[2].

  • Store the final purified 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid under an Argon atmosphere at -20 °C.

References

  • Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP. PMC - NIH.
  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal.
  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,4-Dihydropyridine Compounds in In Vitro Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility issues encountered with 1,4-dihydropyridine (DHP) compounds in in vitro settings. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.

I. Troubleshooting Guide: A Step-by-Step Approach to Resolving 1,4-DHP Solubility Issues

Researchers often observe precipitation of their 1,4-dihydropyridine compounds when preparing stock solutions or, more commonly, upon dilution into aqueous cell culture media. This guide provides a systematic workflow to diagnose and solve these solubility challenges.

Initial Observation: My 1,4-Dihydropyridine Compound is Precipitating in My In Vitro Assay.

This is a frequent challenge stemming from the inherent lipophilic nature of many 1,4-DHP derivatives.[1] The crystalline structure of these compounds can also contribute to their poor aqueous solubility.[1] The following decision tree and detailed Q&A will guide you through the troubleshooting process.

Troubleshooting_Workflow_for_1,4-DHP_Solubility Start Compound Precipitation Observed CheckStock Q1: Is the stock solution properly prepared and fully dissolved? Start->CheckStock StockIssue Re-prepare stock solution. Ensure complete dissolution (vortex, sonicate, warm). CheckStock->StockIssue No StockOK Stock solution is clear. CheckStock->StockOK Yes StockIssue->CheckStock CheckDilution Q2: Is precipitation occurring upon dilution into aqueous media? StockOK->CheckDilution SolventShock This is likely 'solvent shock'. Optimize dilution method. CheckDilution->SolventShock Yes OptimizeDilution Q3: How can I optimize the dilution procedure? SolventShock->OptimizeDilution DilutionTechniques Pre-warm media, add stock dropwise with vortexing. OptimizeDilution->DilutionTechniques StillPrecipitates Precipitation persists. DilutionTechniques->StillPrecipitates AdvancedMethods Q4: What advanced solubilization techniques can I employ? StillPrecipitates->AdvancedMethods CoSolvent Use of Co-solvents AdvancedMethods->CoSolvent Cyclodextrin Complexation with Cyclodextrins AdvancedMethods->Cyclodextrin Liposome Liposomal Formulation AdvancedMethods->Liposome SolidDispersion Solid Dispersion AdvancedMethods->SolidDispersion Success Compound Solubilized CoSolvent->Success Cyclodextrin->Success Liposome->Success SolidDispersion->Success

Caption: Troubleshooting workflow for 1,4-DHP precipitation.

Q1: My compound won't fully dissolve in the initial solvent to make a stock solution. What should I do?

Answer:

Ensuring your 1,4-DHP is completely dissolved in the stock solution is the critical first step. Incomplete dissolution will lead to inaccurate concentrations and downstream precipitation.

Causality: Many organic compounds, including 1,4-DHPs, can be challenging to dissolve even in organic solvents like DMSO, especially at high concentrations. Repeated freeze-thaw cycles of a stock solution can also cause the compound to precipitate out of solution.

Troubleshooting Protocol:

  • Solvent Selection: While DMSO is a common choice for poorly water-soluble compounds, consider if it is the most appropriate for your specific DHP derivative. Some DHPs may show better solubility in ethanol, methanol, or a co-solvent system.[2]

  • Physical Dissolution Aids:

    • Vortexing: Vigorously vortex the solution for 2-5 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break apart solute particles.

    • Warming: Gently warm the solution in a 37°C water bath.[3] Be cautious with heat-sensitive compounds.

  • Fresh Stock Preparation: If the compound still does not dissolve, or if you are using a previously frozen stock, it is best to prepare a fresh stock solution.

  • Aliquotting: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q2: My DMSO stock solution is clear, but a precipitate forms immediately when I add it to my aqueous cell culture medium. What is happening?

Answer:

This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[4]

Causality: The DMSO rapidly disperses in the aqueous medium, leaving the hydrophobic 1,4-DHP molecules to crash out of solution and form a precipitate.[5]

Q3: How can I adjust my dilution technique to avoid "solvent shock"?

Answer:

Optimizing the dilution method can often resolve precipitation issues without needing to alter the formulation.

Experimental Protocol for Optimized Dilution:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (typically 37°C).[4] Temperature can influence solubility.[4]

  • Prepare for Dilution: Have the required volume of pre-warmed medium in a sterile tube.

  • Vortexing During Addition: While continuously and vigorously vortexing the medium, add the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[4]

  • Avoid Direct Addition to Cells: Do not add the concentrated stock directly to cells in a culture plate. Instead, prepare the final working concentration in a separate tube of medium and then add this to your cells.[6]

Q4: I've optimized my dilution technique, but my 1,4-DHP compound still precipitates. What are the next steps?

Answer:

If simple procedural changes are insufficient, you will need to employ a solubility enhancement strategy. The choice of method depends on the physicochemical properties of your specific 1,4-DHP derivative.[1]

Here are several effective approaches, from simplest to more complex formulations:

A. Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7] They work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.

Common Co-solvents for In Vitro Use:

Co-solventTypical Final ConcentrationConsiderations
DMSO0.1% - 0.5%Can be toxic to some cell lines at higher concentrations.[8]
Ethanol≤ 0.5%Can have biological effects and toxicity at higher concentrations.[8][9]
Polyethylene Glycol 400 (PEG 400)VariesGenerally well-tolerated by cells.[9][10]

Experimental Protocol (Example with PEG 400):

  • Prepare a Co-solvent Stock: Instead of 100% DMSO, prepare a high-concentration stock of your 1,4-DHP in a mixture of DMSO and PEG 400 (e.g., a 1:1 ratio).

  • Test Dilutions: Perform serial dilutions of this co-solvent stock into your cell culture medium to determine the maximum soluble concentration.

  • Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent mixture without the compound.

B. Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules, like 1,4-DHPs, forming an "inclusion complex" that has significantly improved aqueous solubility.[13][][15]

Sources

Troubleshooting

Hantzsch Pyridine Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges, provide in-depth explanations for side reactions, and offer validated protocols to streamline your synthetic workflow. Our goal is to empower you with the expertise to anticipate and resolve issues, ensuring the successful synthesis of your target pyridine and 1,4-dihydropyridine (1,4-DHP) scaffolds.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is giving a very low yield. What are the primary factors I should investigate?

A low yield in a Hantzsch synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions.[1][2] A systematic troubleshooting approach is crucial.

  • Reagent Quality and Stoichiometry:

    • Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids. Ensure you are using a pure aldehyde, preferably freshly distilled or from a recently opened bottle.

    • β-Ketoester Quality: Similarly, the β-ketoester should be of high purity.

    • Stoichiometry: The classical Hantzsch reaction involves a 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source.[3] Deviations from this can lead to incomplete reactions and the formation of side products.

  • Reaction Conditions:

    • Temperature: The optimal temperature is crucial. While refluxing in ethanol is common, some reactions benefit from lower or higher temperatures depending on the substrates. For aqueous reactions, a temperature of 70-75°C is often optimal.[2]

    • Solvent: Ethanol is a traditional solvent, but other options like water, glycerol, or even solvent-free conditions have been shown to improve yields in certain cases.[4]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Mixing: In larger scale reactions, inefficient stirring can result in poor mixing and localized concentration gradients, negatively impacting the yield.[2] Ensure vigorous and uniform stirring throughout the reaction.

Q2: I am observing a significant amount of an unexpected byproduct. What are the most common side reactions in the Hantzsch synthesis?

The Hantzsch synthesis is known for its potential to form various side products due to the multiple competing reaction pathways.[1][5] Understanding these pathways is key to minimizing byproduct formation.

The three most common side reactions are:

  • Self-Condensation of the β-Ketoester: The β-ketoester can undergo self-condensation, especially under basic conditions, to form products like dehydroacetic acid.

  • Formation of 1,2-Dihydropyridine Isomer: While the 1,4-dihydropyridine is the thermodynamically favored product, the formation of the 1,2-dihydropyridine isomer can occur as a kinetic product.[6][7]

  • Michael Addition Prior to Cyclization: The enamine intermediate can undergo a Michael addition with the Knoevenagel condensation product. If this intermediate does not cyclize correctly, it can lead to the formation of open-chain byproducts.[5]

Below is a troubleshooting guide to address these specific side reactions.

Troubleshooting Guide: Common Side Reactions and Their Prevention

Problem 1: Formation of a Michael Adduct Byproduct Instead of the Desired 1,4-DHP

Symptoms:

  • Isolation of a linear, non-cyclic compound.

  • Complex NMR spectrum with signals corresponding to both the enamine and the α,β-unsaturated ketoester fragments.

Causality: The Hantzsch reaction proceeds through the formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from the Knoevenagel condensation of the aldehyde and another equivalent of the β-ketoester).[4][8] The desired pathway involves a Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration.[4] However, if the cyclization step is slow or hindered, the open-chain Michael adduct may be isolated as a major byproduct.[5] Steric hindrance from bulky substituents on the aldehyde or β-ketoester can favor the formation of this byproduct.[9]

Prevention Protocol:

  • Optimize Reaction Temperature: Gradually increasing the reaction temperature can promote the cyclization step. Monitor the reaction by TLC to find the optimal temperature that favors product formation without leading to degradation.

  • Choice of Catalyst: The use of a Brønsted or Lewis acid catalyst can facilitate the cyclization and dehydration steps. Catalysts like p-toluenesulfonic acid (PTSA) or phenylboronic acid have been shown to be effective.[1][10]

  • Order of Reagent Addition: In some cases, pre-forming the enamine or the Knoevenagel adduct before mixing all components can direct the reaction towards the desired product.

Problem 2: Predominant Formation of the 1,2-Dihydropyridine Isomer

Symptoms:

  • Isolation of a product with different spectroscopic characteristics than the expected 1,4-DHP.

  • The 1,2-DHP is often less stable and may be more prone to oxidation.

Causality: The regioselectivity of the cyclization step determines whether the 1,4- or 1,2-DHP isomer is formed.[6] While the 1,4-isomer is generally the more stable product, the reaction conditions can influence the outcome. The formation of the 1,2-DHP has been observed, particularly under solvent-free conditions at room temperature.[7][11]

Prevention Protocol:

  • Control of Reaction Conditions: The formation of the 1,4-DHP is typically favored under classical Hantzsch conditions (refluxing in ethanol).[12] Avoid solvent-free conditions at room temperature if the 1,2-isomer is the predominant undesired product.

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity. Experiment with different catalysts to favor the formation of the 1,4-DHP.

Problem 3: Inefficient Aromatization of the 1,4-Dihydropyridine Intermediate

Symptoms:

  • The final product is the 1,4-dihydropyridine instead of the desired pyridine.

  • Low conversion to the pyridine even after the oxidation step.

Causality: The final step in the synthesis of pyridines via the Hantzsch reaction is the oxidation of the initially formed 1,4-dihydropyridine.[1][4] The driving force for this step is the formation of a stable aromatic ring.[1] However, the stability of the 1,4-DHP can sometimes make this oxidation challenging. Common oxidizing agents like nitric acid, potassium permanganate, or chromium trioxide can be harsh and lead to side reactions or low yields.[1][4]

Prevention and Optimization Protocol:

Table 1: Comparison of Oxidizing Agents for Aromatization of 1,4-Dihydropyridines

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃)Acetic acid, heatInexpensive, effectiveHarsh conditions, potential for nitration byproducts
Ceric Ammonium Nitrate (CAN)Acetonitrile or ethanol, room tempMild, high yieldingCan be expensive
Iodine (I₂)Refluxing methanolMild conditionsCan be slow
Sodium Nitrite (NaNO₂)Acetic acid, low tempInexpensive, efficientFormation of nitrous acid
Na₂S₂O₄ / TBHPMild conditionsGreen, convenient, easy work-upNewer method, may require optimization

Step-by-Step Protocol for Mild Aromatization using Ceric Ammonium Nitrate (CAN):

  • Dissolve the 1,4-DHP: Dissolve the purified 1,4-dihydropyridine in a suitable solvent such as acetonitrile or ethanol.

  • Prepare CAN Solution: In a separate flask, dissolve 2.2 equivalents of Ceric Ammonium Nitrate (CAN) in the same solvent.

  • Slow Addition: Cool the 1,4-DHP solution in an ice bath and add the CAN solution dropwise with continuous stirring.

  • Monitor Reaction: Monitor the progress of the reaction by TLC until all the starting material has been consumed.

  • Workup: Quench the reaction with water and extract the pyridine product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Hantzsch Synthesis and Side Reactions

To provide a clearer understanding of the reaction pathways, the following diagrams illustrate the main Hantzsch synthesis and a common side reaction.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel bKeto1 β-Ketoester (1 eq) bKeto1->Knoevenagel bKeto2 β-Ketoester (1 eq) Enamine Enamine bKeto2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation Side_Reaction cluster_intermediates Intermediates cluster_products Products Michael_Adduct Michael Adduct Cyclization_Intermediate Cyclization Intermediate Michael_Adduct->Cyclization_Intermediate DHP14 1,4-Dihydropyridine Cyclization_Intermediate->DHP14 Thermodynamic Pathway DHP12 1,2-Dihydropyridine (Side Product) Cyclization_Intermediate->DHP12 Kinetic Pathway

Caption: Formation of the 1,2-Dihydropyridine isomer as a side reaction.

References

  • Hantzsch, A. Justus Liebigs Ann. Chem.1882, 215, 1–82.
  • Triggle, D. J. CHEMTECH1990, 20, 58–63.
  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Learning from the Hantzsch synthesis. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]

  • Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed. [Link]

  • A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions - RSC Publishing. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. [Link]

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. [Link]

  • Hantzsch pyridine synthesis - Grokipedia. [Link]

  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis | ACS Catalysis. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays with Novel Dihydropyridine Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support portal. This guide is designed for researchers encountering challenges when assessing the cytotoxicity of novel dihydropyridine (DHP) com...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support portal. This guide is designed for researchers encountering challenges when assessing the cytotoxicity of novel dihydropyridine (DHP) compounds. DHPs are a fascinating class of molecules, but their inherent chemical properties—including photosensitivity, intrinsic fluorescence, and redox activity—can create significant artifacts in common cell viability assays.

This document moves beyond standard protocols to address the causality behind these issues. We will dissect common problems, provide validated troubleshooting workflows, and equip you with the necessary controls to generate reliable, publication-quality data.

Visual Guide: General Troubleshooting Workflow

Before diving into specific issues, use this workflow to guide your troubleshooting process. It provides a logical path from problem identification to resolution.

Troubleshooting_Workflow A Problem Observed (e.g., High Variability, Unexpected Results) B Step 1: Visual Inspection (Microscopy for Morphology & Precipitation) A->B C Step 2: Run Cell-Free Interference Controls (Compound + Assay Reagent, No Cells) B->C D Interference Detected? C->D E YES: Artifact is Present D->E Yes F NO: Interference Unlikely D->F No G Solution: Select Orthogonal Assay (e.g., Switch from colorimetric to luminescent) E->G H Step 3: Investigate Biological Variables (Solvent Toxicity, Compound Stability, Cell Density) F->H I Solution: Optimize Protocol (Adjust Solvent %, Protect from Light, Check Dose-Response) H->I

Caption: A top-down decision tree for troubleshooting DHP viability assays.

Section 1: Assay Interference & Artifacts

This is the most frequent challenge with DHP compounds. Their chemical structure can directly interact with assay reagents, producing false positive or false negative signals that are independent of cell health.

FAQ 1.1: My resazurin (AlamarBlue®) or MTT assay shows a stronger signal in wells with high DHP concentrations, suggesting it's causing proliferation. Cell morphology under the microscope looks unhealthy. What is happening?

Answer: This is a classic artifact caused by the direct chemical reduction of the assay reagent by your DHP compound. Many DHPs are potent reducing agents. They can donate electrons directly to resazurin (blue, non-fluorescent) to form resorufin (pink, fluorescent) or to the MTT tetrazolium salt (yellow) to form formazan (purple), bypassing the need for cellular metabolic activity (Mitochodrial dehydrogenases) [1].

This leads to a strong false-positive signal that incorrectly implies high cell viability or even proliferation.

Interference_Mechanism cluster_bio Intended Biological Pathway cluster_artifact Artifact Pathway LiveCell Live, Metabolically Active Cell Enzymes Mitochondrial Dehydrogenases LiveCell->Enzymes Reagent Assay Reagent (e.g., MTT, Resazurin) Enzymes->Reagent reduces Signal Colorimetric / Fluorescent Signal (Measures Viability) Reagent->Signal generates Detector Plate Reader Signal->Detector DHP Dihydropyridine Compound Reagent_A Assay Reagent (e.g., MTT, Resazurin) DHP->Reagent_A directly reduces Signal_A FALSE Signal (Artifact) Reagent_A->Signal_A generates Signal_A->Detector

Caption: How DHPs can create artifacts by bypassing cellular metabolic pathways.

Troubleshooting Steps:

  • Confirm the Artifact: Run a cell-free control plate. This is non-negotiable.

  • Switch to an Orthogonal Assay: If interference is confirmed, your current assay is unsuitable. The best alternative is an ATP-based luminescent assay (e.g., CellTiter-Glo®). These assays measure ATP levels via a luciferase reaction, a mechanism that is not susceptible to redox interference from DHP compounds [2].

Protocol 1: Cell-Free Compound Interference Test

This protocol will definitively determine if your DHP compound interferes with your chosen assay reagent.

Objective: To measure the signal generated by the compound and assay reagent in the absence of cells.

Materials:

  • 96-well plate (the same type used for your experiments, e.g., clear flat-bottom for colorimetric, black-walled for fluorescence/luminescence)

  • Cell culture medium (the same used in your assay)

  • Your DHP compound stock solution

  • Assay reagent (e.g., MTT solution, resazurin solution)

  • Plate reader

Methodology:

  • Plate Setup: Prepare a 96-well plate according to the layout below.

  • Add Medium and Compound: Add 100 µL of cell culture medium to all wells. Then, add your DHP compound to the designated wells, creating the same final concentrations you use in your experiments. Include your vehicle control (e.g., DMSO).

  • Incubate (Compound Only): Incubate the plate for the standard duration of your compound treatment (e.g., 24, 48, 72 hours) under the same conditions (37°C, 5% CO₂). This checks for compound degradation or interaction with the medium.

  • Add Assay Reagent: Add the assay reagent (e.g., 10 µL of resazurin) to all wells.

  • Incubate (Reagent): Incubate for the standard assay development time (e.g., 1-4 hours).

  • Read Plate: Read the absorbance, fluorescence, or luminescence on your plate reader.

Data Interpretation Table:

Well ContentsPurposeExpected Outcome (No Interference)Indication of Interference
Medium OnlyBackgroundMinimal signalN/A
Medium + Assay ReagentReagent BackgroundLow, stable baseline signalN/A
Medium + Vehicle + Assay ReagentVehicle ControlSignal should be identical to "Reagent Background"Signal significantly different from background
Medium + DHP + Assay ReagentTest Condition Signal should be identical to "Reagent Background" Signal is significantly higher or lower than background

If the "Test Condition" shows a dose-dependent increase or decrease in signal, you have confirmed direct assay interference.

FAQ 1.2: My results are highly variable, and I see tiny particles in some wells after adding my DHP compound. What could be the cause?

Answer: This strongly suggests your DHP compound is precipitating out of solution. DHPs are often highly lipophilic and can have poor aqueous solubility [3]. When the concentration in the cell culture medium exceeds its solubility limit, the compound crashes out.

Consequences of Precipitation:

  • Light Scattering: Precipitates will scatter light in absorbance-based assays (like MTT), leading to artificially high readings.

  • Inaccurate Dosing: The effective concentration of the compound available to the cells is much lower than intended, leading to an underestimation of potency.

  • Physical Stress: Particulates can cause physical stress or damage to cells, confounding the measurement of pharmacological cytotoxicity.

Troubleshooting Steps:

  • Visual Confirmation: Before adding any assay reagents, carefully inspect the plate under a microscope at high magnification. Look for crystalline structures or amorphous precipitates. Compare to vehicle-only wells.

  • Reduce Final Solvent Concentration: The most common cause is using too high a concentration of the organic solvent (e.g., DMSO) used to dissolve the DHP. Aim for a final DMSO concentration of ≤0.5%, and ensure your vehicle control matches this concentration precisely [4].

  • Determine Aqueous Solubility: Perform a simple solubility test. Prepare serial dilutions of your DHP in culture medium and visually inspect for the highest concentration that remains clear after incubation. This is your working maximum.

  • Consider Formulation Aids: For particularly difficult compounds, excipients like Pluronic® F-68 or cyclodextrins can sometimes be used to improve solubility, but these must be carefully validated to ensure they don't have their own cytotoxic effects.

Section 2: Unexpected Biological Results & Environmental Factors

If you have ruled out direct assay interference, the unexpected results may stem from other properties of DHPs or your experimental setup.

FAQ 2.1: I see much higher toxicity when I run my experiment on Monday versus Friday. The only difference is that the lab lights are on for longer. Could this be related?

Answer: Yes, absolutely. The dihydropyridine ring is notoriously photosensitive and can be degraded or converted into cytotoxic photoproducts upon exposure to light, particularly in the UV-A and blue light spectrum [5]. The classic example is nifedipine, which degrades into a nitroso-pyridine derivative upon light exposure, altering its biological activity.

Troubleshooting Steps:

  • Protect from Light: This is critical. From the moment you dilute your stock solution, protect your compound, pipette tips, and cell culture plates from ambient light.

    • Use amber-colored tubes.

    • Wrap plates in aluminum foil.

    • Turn off the biosafety cabinet light during plate preparation.

  • Run a Light vs. Dark Control: To confirm photosensitivity, prepare two identical plates. Incubate one in complete darkness (e.g., wrapped in foil inside the incubator) and the other exposed to normal lab light conditions for a set period before placing it in the incubator. If the light-exposed plate shows significantly higher toxicity, you have confirmed phototoxicity is a confounding factor.

  • Quantify Compound Stability: If necessary, use HPLC to quantify the concentration of your parent DHP compound in the culture medium over time under both light and dark conditions. This provides definitive proof of light-induced degradation.

Section 3: Best Practices & Pre-Experiment Checklist

To prevent these issues proactively, integrate the following checks into your workflow.

Pre-Experiment DHP Compound Checklist
CheckActionRationale
Solubility Determine the maximum soluble concentration in your final assay medium (with serum).Prevents precipitation artifacts and ensures accurate dosing.
Interference Screen Run a cell-free test (Protocol 1) with your primary assay choice (e.g., MTT, resazurin).Rules out direct chemical interference before committing to a large experiment.
Orthogonal Assay Have a backup, non-redox-based assay ready (e.g., an ATP-based luminescent assay).Ensures you can quickly pivot if your primary assay shows interference.
Light Protection Prepare a light-protection plan (foil, amber tubes).Mitigates risks from compound degradation and phototoxicity.
Vehicle Control Ensure the final solvent concentration is identical across all wells and is non-toxic (typically ≤0.5% DMSO).Isolates the effect of the compound from the effect of the solvent.
Microscopy Always check cell morphology and for precipitates before adding assay reagents.Provides a crucial qualitative check that can explain quantitative anomalies.

By treating novel DHP compounds with the appropriate caution and implementing these robust, self-validating controls, you can navigate their challenging properties and produce data that is both accurate and reproducible.

References
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [Link]

  • Gozalbes, R., Pineda-Lucena, A., & Briz, M. (2011). A perspective on ADMET property prediction. Expert Opinion on Drug Discovery, 6(7), 735-747. [Link]

  • Matsuoka, Y., Sugiura, M., & Sato, F. (2014). Photodegradation of dihydropyridine-type calcium channel blockers. Journal of Pharmaceutical Health Care and Sciences, 1(1), 1. [Link]

Troubleshooting

Modifying experimental conditions to enhance the biological activity of the compound

Technical Support Center: A Guide to Enhancing Compound Biological Activity From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to Enhancing Compound Biological Activity

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who have encountered a common yet complex challenge: a promising compound exhibiting lower-than-expected biological activity in in vitro assays. This resource moves beyond simple protocols to provide a logical, evidence-based framework for troubleshooting and enhancing the performance of your test compounds. Our approach is rooted in understanding the underlying scientific principles to empower you to make informed decisions and robustly validate your experimental outcomes.

Section 1: The Diagnostic Funnel - A General Troubleshooting Workflow

Observing low or inconsistent activity is not a dead end; it is a critical data point. It signals that one or more experimental variables may be masking the true potential of your compound. Before diving into complex modifications, it is essential to follow a logical diagnostic sequence to identify the root cause efficiently. This workflow starts with the most common and easily addressable issues first.

The following flowchart provides a step-by-step diagnostic path. Start at the top and work through the questions and suggested validation experiments to systematically pinpoint the limiting factor in your assay.

Troubleshooting_Workflow start Start: Low or Inconsistent Biological Activity Observed solubility Symptom: Precipitate observed? Inconsistent dose-response? start->solubility check_solubility Action: Perform Solubility Assay (See Protocol 1) solubility->check_solubility Yes stability Symptom: Activity decreases over time? solubility->stability No solution Implement Issue-Specific Solution: - Modify Solvent/Formulation - Adjust Dosing Schedule - Re-evaluate Compound Suitability check_solubility->solution check_stability Action: Assess Compound Stability (See Protocol 2) stability->check_stability Yes permeability Symptom: High activity in biochemical assay, but low in cell-based assay? stability->permeability No check_stability->solution check_permeability Action: Perform Permeability Assay (See Protocol 3) permeability->check_permeability Yes target Symptom: No downstream effect despite expected target modulation? permeability->target No check_permeability->solution check_target Action: Confirm Cellular Target Engagement (See Protocol 4) target->check_target Yes target->solution No check_target->solution

Caption: A diagnostic flowchart for troubleshooting low compound activity.

Section 2: Deep Dive - Issue-Specific Troubleshooting Guides

This section provides detailed explanations and protocols to address the specific issues identified in the diagnostic funnel.

Problem: Poor Compound Solubility

This is the most frequent cause of artificially low bioactivity. If a compound is not fully dissolved in the assay medium, its effective concentration is unknown and significantly lower than the nominal concentration, leading to inaccurate and poorly reproducible results.

  • Symptoms : Visual precipitation in stock solutions or final assay wells, flat dose-response curves, and high variability between replicate wells.

  • Root Cause Analysis : The physicochemical properties of the compound, such as high lipophilicity (LogP) and a rigid, crystalline structure, can hinder its dissolution in aqueous buffers.

  • Solutions & Modified Protocols : The goal is to increase the aqueous solubility without introducing artifacts.

The first step is to ensure the compound is soluble in your stock solvent and remains soluble upon dilution into the aqueous assay medium.

  • Prepare High-Concentration Stock : Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure it dissolves completely.

  • Test Dilution in Aqueous Buffer : Perform a stepwise dilution of the stock solution into your final cell culture medium or assay buffer.

  • Visual Inspection : After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particles) immediately and after a relevant incubation period (e.g., 1-2 hours at 37°C).

  • Determine Highest Soluble Concentration : The highest concentration that remains clear is your working limit. All subsequent experiments should use concentrations at or below this limit.

If solubility remains a challenge, consider co-solvents or excipients.

Agent Mechanism of Action Typical Starting Concentration Considerations
DMSO Polar aprotic solvent that dissolves a wide range of compounds.[1]≤ 0.5% (v/v) in final assayCan be toxic to cells at higher concentrations; always include a vehicle control.[2][3]
Ethanol Polar protic solvent.≤ 1% (v/v)Can affect cell signaling and viability.
PEG 300/400 Polyethylene glycol acts as a co-solvent.1-5% (v/v)Generally low toxicity but can be viscous.[4]
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes, encapsulating the hydrophobic compound.[5]1-10 mMCan sometimes extract cholesterol from cell membranes.
Surfactants (e.g., Polysorbate 80) Form micelles that encapsulate the compound.[1]0.01-0.1% (v/v)Use with caution as they can permeabilize cell membranes.
Problem: Compound Instability

Compounds can degrade in the conditions of a biological assay (37°C, aqueous buffer, presence of serum proteins), leading to a decrease in the effective concentration over the course of the experiment.

  • Symptoms : The compound's effect diminishes over the duration of a long-term experiment (e.g., 48-72 hours). Results are inconsistent between experiments.[6]

  • Root Cause Analysis : Chemical degradation can occur via hydrolysis, oxidation, or light-catalyzed reactions. Cellular metabolism can also convert the active compound into inactive forms.[6]

  • Solutions & Modified Protocols : The key is to quantify the stability and adjust the experimental design accordingly.

This protocol determines the compound's half-life in your specific experimental conditions.

  • Preparation : Prepare your complete cell culture medium, including serum and any other supplements. Warm it to 37°C.[6]

  • Incubation : Spike the pre-warmed medium with your compound to its final working concentration. Aliquot this mixture into sterile tubes, one for each time point.

  • Time Points : Place the tubes in a 37°C, 5% CO₂ incubator. Collect samples at various time points relevant to your experiment (e.g., 0, 2, 8, 24, 48 hours).[6]

  • Analysis : Immediately after collection, stop any potential degradation by freezing the samples at -80°C. Quantify the concentration of the parent compound in each sample using an appropriate analytical method like LC-MS/MS or HPLC-UV.[6][7]

  • Interpretation : Plot the compound concentration versus time. A significant decrease indicates instability. If the half-life is shorter than your experiment's duration, consider the following modifications:

    • More frequent dosing : Replenish the medium with freshly prepared compound every half-life.

    • Shorter experiment duration : If possible, reduce the overall length of the assay.[6]

Problem: Low Cell Permeability

For compounds with intracellular targets, poor membrane permeability can be a major barrier, resulting in a significant discrepancy between biochemical (cell-free) and cell-based assay results.

  • Symptoms : The compound is highly potent in an isolated enzyme or protein binding assay but shows little to no activity in a whole-cell assay.

  • Root Cause Analysis : The compound may be too polar, too large, or carry a charge at physiological pH, preventing it from passively diffusing across the lipid bilayer of the cell membrane. Alternatively, it could be a substrate for cellular efflux pumps that actively remove it from the cell.[8]

  • Solutions & Modified Protocols : Assess permeability directly to confirm this as the issue.

Permeability_Decision_Tree start Biochemical vs. Cellular Activity high_biochem High Biochemical Activity start->high_biochem low_cellular Low Cellular Activity start->low_cellular permeability_issue Potential Permeability Issue high_biochem->permeability_issue low_cellular->permeability_issue pampa_assay Action: Perform PAMPA Assay (Protocol 3) permeability_issue->pampa_assay low_pampa Result: Low Permeability pampa_assay->low_pampa high_pampa Result: High Permeability pampa_assay->high_pampa conclusion_perm Conclusion: Permeability is the limiting factor. Consider prodrug or formulation strategies. low_pampa->conclusion_perm conclusion_other Conclusion: Permeability is not the issue. Investigate Target Engagement (Protocol 4) or Cellular Efflux. high_pampa->conclusion_other

Sources

Reference Data & Comparative Studies

Validation

Validating the mechanism of action of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid

Comparative Validation Guide: Mechanism of Action of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid Executive Summary For decades, 1,4-dihydropyridines (1,4-DHPs) have been clinically recognized as L-type calciu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Mechanism of Action of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid

Executive Summary

For decades, 1,4-dihydropyridines (1,4-DHPs) have been clinically recognized as L-type calcium channel blockers. However, in the realms of modern biocatalysis and photoredox chemistry, structurally tuned DHPs are deployed as powerful electron and hydride donors. This guide objectively evaluates 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid (BMDPC) , comparing its performance against standard alternatives like BNAH (1-Benzyl-1,4-dihydronicotinamide) and Hantzsch Ester. By dissecting its dual mechanism of action—biomimetic hydride transfer and photoredox-driven oxidative decarboxylation—we provide researchers with the causal logic and self-validating protocols necessary to harness this bifunctional reagent.

Mechanistic Causality: The Molecular Design of BMDPC

Understanding BMDPC requires analyzing how its specific functional groups dictate its reactivity profile compared to natural nicotinamide adenine dinucleotide (NADH):

  • The 1-Methyl Group: Mimics the N-ribosyl linkage of natural NADH. By preventing tautomerization at the nitrogen center, it strictly tunes the redox potential to favor forward hydride transfer.

  • The 2-Benzyl Group: Provides critical steric shielding and lipophilicity. This enhances the binding affinity within the hydrophobic pockets of engineered oxidoreductases, significantly outperforming simpler analogs like 1-methyl-1,4-dihydropyridine-3-carboxamide (MNAH) 1[1].

  • The 4-Carboxylic Acid (The Mechanistic Pivot): Unlike the 3-carboxamide of standard NADH, the 4-carboxylate moiety enables a divergent reaction pathway. Under photoredox conditions, BMDPC undergoes Single Electron Transfer (SET) followed by rapid, irreversible oxidative decarboxylation. The expulsion of CO₂ provides an immense thermodynamic driving force, preventing back-electron transfer—a feature heavily exploited in modern C-glycoside and active pharmaceutical ingredient (API) synthesis 2[2].

MoA cluster_0 Pathway A: Biomimetic Hydride Transfer cluster_1 Pathway B: Photoredox SET BMDPC BMDPC (1,4-DHP-4-COOH) HT Hydride (H-) Transfer BMDPC->HT Thermal/Enzymatic SET Single Electron Transfer (-e-) BMDPC->SET Photocatalyst (hv) Oxidized Pyridinium Cation (NAD+ mimic) HT->Oxidized Radical Radical Cation Intermediate SET->Radical Decarb -CO2 (Decarboxylation) Radical->Decarb C4Radical C4-Alkyl Radical Decarb->C4Radical

Dual mechanism of BMDPC: Hydride transfer vs. Photoredox SET and decarboxylation.

Objective Performance Comparison

To select the correct reagent for your workflow, BMDPC must be evaluated against the industry standards: BNAH (the classic biocatalytic hydride donor) and Hantzsch Ester (HE) (the classic photoredox donor).

ReagentPrimary MechanismOxidation Potential ( E1/2​ vs SCE)Hydride Transfer Rate ( kHT​ )Decarboxylation CapabilityAqueous Stability ( t1/2​ at pH 7)
BMDPC Dual (Hydride + SET)~ +0.85 VHighYes (Irreversible)~12 hours
BNAH Hydride Transfer~ +0.57 VVery HighNo~2 hours
Hantzsch Ester Hydride / SET~ +1.05 VModerateNo>24 hours

Data Synthesis: BMDPC strikes an optimal balance. Its higher oxidation potential compared to BNAH grants it superior stability in aqueous buffers, preventing premature degradation during long enzymatic assays. Yet, it remains sufficiently reactive to be oxidized by standard photocatalysts. Most importantly, its capacity for irreversible decarboxylation provides a thermodynamic sink not present in BNAH or HE, driving complex heterocycle syntheses to completion 3[3].

Experimental Protocols: Self-Validating Systems

A robust protocol must validate its own success. The following methodologies utilize internal kinetic and product-based checkpoints to confirm the exact mechanism of action being triggered.

Protocol A: Validation of Biomimetic Hydride Transfer (UV-Vis Kinetic Assay)

Causality Check: We track the disappearance of the DHP absorbance band at λ=350 nm. By running the assay in parallel with a deuterated analog (BMDPC- d4​ ), we establish a self-validating Kinetic Isotope Effect (KIE). A primary KIE > 2.0 confirms that C4–H bond cleavage is the rate-determining step, ruling out a purely electron-transfer-first mechanism in the absence of light.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4). Critical: Degas with argon for 30 minutes to prevent auto-oxidation of the DHP core, which would artificially inflate the observed decay rate.

  • Reagent Equilibration: Dilute BMDPC to a final concentration of 100 µM in a quartz cuvette. Equilibrate at 25°C for 5 minutes to establish a stable baseline.

  • Initiation: Inject 1.0 mM of a standard hydride acceptor (e.g., a flavin analog or an engineered enoate reductase).

  • Kinetic Tracking: Monitor the decay of absorbance at λ=350 nm over 10 minutes using a UV-Vis spectrophotometer (recording at 1-second intervals).

  • Data Analysis: Fit the decay curve to a pseudo-first-order kinetic model to extract kobs​ . Calculate kH​/kD​ to validate the hydride transfer mechanism.

Workflow Step1 Step 1: Preparation Equilibrate BMDPC in anaerobic buffer (pH 7.4) Step2 Step 2: Initiation Add substrate/oxidant (e.g., Flavin analog) Step1->Step2 Step3 Step 3: Kinetic Tracking Monitor UV-Vis absorbance at λ=350 nm over time Step2->Step3 Step4 Step 4: Product Analysis Quench & analyze via LC-MS (KIE determination) Step3->Step4

Experimental workflow for validating biomimetic hydride transfer kinetics.

Protocol B: Validation of Photoredox SET and Decarboxylation

Causality Check: To prove the 4-carboxylic acid acts as a radical precursor, we pair it with an Iridium-based photocatalyst. We specifically choose [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ because its highly oxidizing excited state ( E1/2∗III/II​≈+1.21 V vs SCE) provides the necessary thermodynamic driving force to abstract an electron from BMDPC ( E1/2​≈+0.85 V). The capture of the resulting C4-alkyl radical by a Michael acceptor serves as the self-validating proof of decarboxylation.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine BMDPC (0.5 mmol), a Michael acceptor (e.g., diethyl benzylidenemalonate, 0.5 mmol), and the Iridium photocatalyst (1 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, freeze-pump-thaw degassed acetonitrile.

  • Irradiation: Irradiate the mixture with a 450 nm blue LED array at room temperature for 12 hours under a strict nitrogen atmosphere.

  • Quenching & Workup: Concentrate the mixture in vacuo and purify via silica gel flash chromatography.

  • Validation: Analyze the isolated product via 1 H-NMR and LC-MS. The structural confirmation of the C4-alkylated adduct definitively validates the SET/decarboxylation pathway.

Conclusion

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid (BMDPC) is a highly versatile, bifunctional scaffold. By tuning the N-alkyl and C4-substituents, researchers can seamlessly transition this molecule between acting as a stable, non-canonical hydride donor for engineered biocatalysts and a robust, thermodynamically driven radical precursor for photoredox API synthesis.

References

  • Source: NSF Public Access Repository (MicrobiologyOpen)
  • Source: Organic Letters (ACS Publications)
  • Source: Chemical Reviews (ACS Publications)

Sources

Comparative

Comparative analysis of the antioxidant activity of different dihydropyridines

Introduction: Beyond Calcium Channel Blockade 1,4-Dihydropyridines (DHPs) are classically recognized as L-type calcium channel blockers (CCBs) used extensively in the management of hypertension and angina. However, decad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Calcium Channel Blockade

1,4-Dihydropyridines (DHPs) are classically recognized as L-type calcium channel blockers (CCBs) used extensively in the management of hypertension and angina. However, decades of structural and cellular research have unveiled a critical pleiotropic property: potent intrinsic antioxidant activity [1].

The structural resemblance of DHPs to the biological reducing agent NADH allows them to act as electron and proton donors[2]. This guide provides an objective, data-driven comparative analysis of the antioxidant capacities of first-, second-, and third-generation DHPs (e.g., Nifedipine, Amlodipine, Lercanidipine, and Nimodipine), detailing the underlying mechanisms, comparative efficacy, and the rigorous experimental protocols required to validate these properties in a laboratory setting.

Mechanistic Foundation: How DHPs Neutralize Oxidative Stress

The antioxidant efficacy of a specific DHP is not solely dependent on its ability to scavenge radicals; it is fundamentally governed by its lipophilicity and its membrane partitioning coefficient [3][4].

The Causality of Membrane Partitioning

Oxidative damage in vascular tissue primarily occurs via lipid peroxidation within the cell membrane. To effectively halt this chain reaction, an antioxidant must be physically present at the site of oxidation.

  • Partitioning: Highly lipophilic DHPs (like Lercanidipine and Amlodipine) partition deeply into the phospholipid bilayer[4]. Amlodipine, uniquely carrying a positive charge at physiological pH, exhibits distinct biophysical interactions, altering membrane thermodynamic properties to protect polyunsaturated fatty acids (PUFAs)[5].

  • Hydrogen Atom Transfer (HAT): Once localized in the membrane, the DHP ring donates a hydrogen atom to a reactive oxygen species (ROS) or a lipid peroxyl radical.

  • Stabilization: The DHP molecule is subsequently oxidized into a stable, non-reactive heteroaromatic pyridine derivative, effectively terminating the radical chain reaction[1][6].

DHP_Mechanism ROS Reactive Oxygen Species (ROS / Lipid Radicals) HAT_Process Hydrogen Atom Transfer (Proton/Electron Donation) ROS->HAT_Process Attacks Membrane DHP_Aqueous Aqueous DHP (e.g., Amlodipine/Lercanidipine) Lipid_Bilayer Lipid Bilayer Partitioning (High Lipophilicity) DHP_Aqueous->Lipid_Bilayer Hydrophobic Interaction DHP_Membrane Membrane-Bound DHP Lipid_Bilayer->DHP_Membrane DHP_Membrane->HAT_Process Intercepts Pyridine Stable Pyridine Derivative (Oxidized DHP) HAT_Process->Pyridine DHP Oxidation Neutralized_Lipid Neutralized Lipid / H2O (Oxidation Halted) HAT_Process->Neutralized_Lipid Radical Quenching

Figure 1: Mechanistic pathway of DHP-mediated radical scavenging within the lipid bilayer.

Quantitative Comparison of DHP Antioxidant Activity

While all DHPs share the core 1,4-dihydropyridine ring, substitutions at the 2, 3, 5, and 6 positions drastically alter their antioxidant profiles. Third-generation DHPs (Amlodipine, Lercanidipine) consistently outperform first-generation (Nifedipine) in biological models due to superior membrane retention and structural stability[7].

Table 1: Comparative Antioxidant & Pleiotropic Markers of Key DHPs
Parameter / MarkerAmlodipine (3rd Gen)Lercanidipine (3rd Gen)Nifedipine (1st Gen)Nimodipine (2nd Gen)
Lipophilicity / Membrane Retention Very High (Charged, long half-life)[5]Very High (Highly lipophilic)[7]Low to ModerateModerate
Lipid Peroxidation Inhibition (IC50) High (Active at ~10.0 nM)[5]HighLow (Requires >1.0 µM)Low to Moderate
Malondialdehyde (MDA) Reduction Significant DecreaseSignificant DecreaseModerate DecreaseData Variable
Superoxide Dismutase (SOD) Effect Significant IncreaseSignificant IncreaseNeutral / Slight IncreaseNeutral
Adhesion Molecule Expression Variable Decrease[3]Variable Decrease[3]No Effect[3]No Effect[3]
MMP-2 Downregulation Attenuated[8]Attenuated[8]Attenuated[8]Attenuated[8]

Key Insight: Amlodipine and Lercanidipine demonstrate superior reduction of Malondialdehyde (MDA)—a primary biomarker of lipid peroxidation—and effectively decrease the expression of pro-inflammatory adhesion molecules (ICAM-1, VCAM-1) induced by oxidative stress[3]. In contrast, Nifedipine and Nimodipine show negligible effects on these adhesion molecules due to their lower intracellular concentrations[3].

Experimental Methodologies & Self-Validating Protocols

To objectively assess and compare the antioxidant capacity of novel or existing DHPs, researchers must employ self-validating in vitro systems. The following protocols are industry standards for evaluating DHP efficacy.

Protocol A: DPPH Radical Scavenging Assay (Direct Chemical Antioxidant Capacity)

Purpose: To measure the direct hydrogen-donating ability of the DHP ring in a cell-free system[1][2].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Note: DPPH is light-sensitive; wrap the flask in foil.

  • Sample Preparation: Dissolve the target DHPs (e.g., Amlodipine, Nifedipine) in ethanol to create a concentration gradient (10 µM to 1000 µM). Use Ascorbic Acid or Trolox as a positive control[2].

  • Reaction: In a 96-well plate, add 100 µL of the DHP solution to 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Validation/Calculation: Calculate the % Scavenging Activity: [(Abs_control - Abs_sample) / Abs_control] × 100. Calculate the IC50 value. Self-validation: The positive control must yield an IC50 within established literature ranges to validate the assay's sensitivity.

Protocol B: TBARS Assay for Lipid Peroxidation in Liposomes

Purpose: To evaluate the antioxidant efficacy of DHPs in a biologically relevant lipid bilayer model, accounting for the drug's lipophilicity[9].

  • Liposome Preparation: Prepare phosphatidylcholine liposomes (0.05 mg/mL) in a 0.01 M TRIS-HCl buffer (pH 7.4) via sonication until the solution is translucent[9].

  • DHP Incorporation: Add 5 µL of a 10 mM DHP ethanol solution to 1 mL of the liposome suspension. Stir vigorously to allow membrane partitioning.

  • Oxidation Induction: Induce lipid peroxidation by adding a transition metal catalyst (e.g., 10 µM FeSO4 and 100 µM Ascorbic acid) to generate hydroxyl radicals.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • TBARS Reaction: Add 1 mL of 15% Trichloroacetic acid (TCA) and 1 mL of 0.375% Thiobarbituric acid (TBA) to the mixture. Heat at 95°C for 15 minutes.

  • Measurement: Cool the samples, centrifuge at 3000 x g for 10 minutes, and measure the absorbance of the supernatant at 532 nm. The absorbance is directly proportional to the concentration of Malondialdehyde (MDA) formed.

TBARS_Workflow Prep 1. Liposome Preparation (Phosphatidylcholine in TRIS-HCl) Incorp 2. DHP Incorporation (Allow partitioning into bilayer) Prep->Incorp Induce 3. Oxidation Induction (FeSO4 + Ascorbic Acid) Incorp->Induce Incubate 4. Incubation (37°C for 1 Hour) Induce->Incubate TBARS 5. TBARS Reaction (Add TCA/TBA, Heat to 95°C) Incubate->TBARS Read 6. Spectrophotometry (Measure Absorbance at 532 nm) TBARS->Read Analyze 7. Data Analysis (Calculate MDA Reduction %) Read->Analyze

Figure 2: Step-by-step experimental workflow for the TBARS Lipid Peroxidation Assay.

Conclusion & Translational Impact

The comparative analysis of 1,4-dihydropyridines reveals that their therapeutic utility extends far beyond calcium channel modulation. Third-generation DHPs, specifically Amlodipine and Lercanidipine , exhibit profound antioxidant properties driven by their high lipophilicity and unique membrane interactions[5][7].

By effectively neutralizing reactive oxygen species within the lipid bilayer, these compounds prevent the formation of malondialdehyde, preserve superoxide dismutase levels, and downregulate matrix metalloproteinases (MMP-2)[8]. For drug development professionals, optimizing the lipophilic side chains of the DHP scaffold remains a highly viable strategy for designing next-generation cardiovascular therapeutics that simultaneously combat hypertension and oxidative stress-driven atherosclerosis.

References

  • Mason, R. P., et al. "Membrane antioxidant effects of the charged dihydropyridine calcium antagonist amlodipine." Journal of Molecular and Cellular Cardiology, 1999. Available at:[Link]

  • Cominacini, L., et al. "Comparative effects of different dihydropyridines on the expression of adhesion molecules induced by TNF-alpha on endothelial cells." Journal of Hypertension, 1999. Available at:[Link]

  • Marçal, D. M. O., et al. "Comparative study on antioxidant effects and vascular matrix metalloproteinase-2 downregulation by dihydropyridines in renovascular hypertension." Naunyn-Schmiedeberg's Archives of Pharmacology, 2011. Available at:[Link]

  • Tirzitis, G., et al. "Antioxidant activity of 2,6-dimethyl-3,5-dialkoxycarbonyl-1,4-dihydropyridines in metal-ion catalyzed lipid peroxidation." Czech Journal of Food Sciences, 2001. Available at: [Link]

  • "The Antioxidant Activity of Dihydropyridine Derivatives." Gavin Publishers, 2020. Available at: [Link]

  • "Lercanidipine's Antioxidative Effect Prevents Noise-Induced Hearing Loss." MDPI, 2024. Available at:[Link]

  • Mason, R. P., et al. "Interaction of 1,4 dihydropyridine calcium channel antagonists with biological membranes: lipid bilayer partitioning could occur before drug binding to receptors." PubMed, 1989. Available at:[Link]

  • "Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study." Journal of Applied Pharmaceutical Science, 2022. Available at:[Link]

Sources

Validation

Comparative Guide to the Biological Modalities of N-Benzyl 1,4-Dihydropyridines: From MDR Reversal to Gene Delivery

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Paradigm Shift 1,4-Dihydropyridines (1,4-DHPs) are classically recognized as L-type calcium channel blockers ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Paradigm Shift

1,4-Dihydropyridines (1,4-DHPs) are classically recognized as L-type calcium channel blockers utilized in cardiovascular therapies (e.g., nifedipine, amlodipine). However, targeted structural modifications—specifically the introduction of an N-benzyl moiety at the N1 position or within ester side chains—dramatically alter their biological targets. By increasing lipophilicity and steric bulk, N-benzylation shifts the molecule's affinity away from voltage-gated calcium channels and toward ATP-binding cassette (ABC) transporters and lipid self-assembly mechanisms.

This guide objectively compares the experimental performance of N-benzyl dihydropyridines against standard alternatives across three distinct domains: Multidrug Resistance (MDR) reversal in oncology, non-viral gene delivery, and advanced cardiovascular modulation.

Mechanistic Comparison & Alternative Benchmarking

Application A: Multidrug Resistance (MDR) Reversal (P-gp & MRP4 Inhibition)

The Causality of N-Benzylation: Classical 1,4-DHPs possess weak affinity for ABC transporters. By introducing an N-benzyl residue, the molecule gains significant lipophilicity, allowing it to deeply insert into the hydrophobic binding pockets of P-glycoprotein (P-gp) and Multidrug-Resistant Protein 4 (MRP4). This structural change competitively inhibits the efflux of cytotoxic drugs without triggering unwanted calcium channel-mediated hypotension1[1].

Performance vs. Alternatives: When evaluated against MK571 (a standard MRP4 inhibitor), symmetrical N-benzyl 1,4-DHPs demonstrate superior efficacy. Specific N-benzyl substituted compounds yielded a Fold Activity Ratio (FAR) of 1.28, significantly outperforming the clinical benchmark MK571 (FAR = 0.82)2[2].

Pgp_Inhibition Drug Cytotoxic Agent (e.g., Daunorubicin) Transporter ABC Transporter (P-gp / MRP4) Drug->Transporter Binds to Pocket Apoptosis Intracellular Retention (Tumor Apoptosis) Drug->Apoptosis Restored Efficacy Efflux Drug Efflux (Chemoresistance) Transporter->Efflux ATP Hydrolysis Inhibitor N-benzyl 1,4-DHP (High Lipophilicity) Inhibitor->Transporter Competitive Blockade

Caption: Mechanism of N-benzyl 1,4-DHPs competitively inhibiting ABC transporters to restore cytotoxicity.

Application B: Amphiphilic Nanocarriers for Gene Delivery

The Causality of N-Benzylation: The development of lipid nanoparticles (LNPs) for mRNA delivery relies heavily on the geometric packing parameter of cationic lipids. Pyridinium salts based on the 1,4-DHP core exhibit excellent self-assembling properties. The addition of an N-benzyl substituent expands the mean molecular area by nearly 50% at the lipid-water interface3[3]. This steric expansion alters membrane curvature, favoring the encapsulation of large polyanions like mRNA.

Performance vs. Alternatives: Compared to N-unsubstituted 1,4-DHP amphiphiles, N-benzyl variants form lipoplexes with highly tunable diameter ranges (139–2959 nm at an N/P charge ratio of 5) and exhibit distinct, stable surface charge profiles, positioning them as highly versatile candidates for gene therapy[3].

Lipoplex_Workflow L1 N-benzyl 1,4-DHP Amphiphile L2 Ethanol Phase Dissolution L1->L2 L3 Aqueous mRNA Injection L2->L3 Rapid Mixing L4 Electrostatic Self-Assembly L3->L4 N/P Ratio = 5 L5 Lipoplex Validation (DLS & Zeta) L4->L5

Caption: Ethanol injection workflow for formulating N-benzyl 1,4-DHP mRNA lipoplexes.

Application C: Prolonged Cardiovascular Modulation

The Causality of N-Benzylation: While N1-benzylation shifts activity toward MDR reversal, placing the N-benzyl group on the ester side chain (e.g., 2-(N-benzyl-N-methylamino)ethyl derivatives) retains and enhances L-type calcium channel antagonism. The bulky basic substituent improves lipophilic membrane partitioning and receptor binding kinetics, resulting in a prolonged duration of action 4[4].

Performance vs. Alternatives: When compared to the clinical standard Nicardipine, specific N-benzyl-substituted pyridyl-1,4-DHPs demonstrate parallel hypotensive potency but exhibit approximately twice the duration of action in vivo[4].

Quantitative Performance Comparison

Application DomainCompound / VariantComparatorKey MetricPerformance Outcome
MDR Reversal N-benzyl 1,4-DHP (Compound 4)MK571 (Standard)Fold Activity Ratio (FAR)1.28 (vs. 0.82 for MK571)
Gene Delivery N-benzyl 1,4-DHP AmphiphileN-unsubstituted 1,4-DHPMean Molecular Area~50% Increase (Alters lipoplex size)
Gene Delivery N-benzyl Lipoplex (N/P = 5)Standard LipoplexParticle Size (DLS)139–2959 nm (Highly tunable)
Vasodilation 2-(N-benzyl-N-methylamino)ethyl DHPNicardipineHypotensive Duration~2x Longer duration of action

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates an intrinsic feedback loop (e.g., auto-fluorescence or physical light scattering) to confirm experimental success independent of downstream phenotypic assays.

Protocol 1: MDR Reversal & Daunorubicin Accumulation Assay

Causality Check: Daunorubicin is inherently fluorescent. By measuring its intracellular accumulation via flow cytometry, researchers can directly quantify the exact degree of P-gp/MRP4 efflux inhibition caused by the N-benzyl 1,4-DHP, validating the mechanism before running multi-day cytotoxicity (MTT) assays.

  • Cell Preparation: Seed multidrug-resistant tumor cells (e.g., P-gp overexpressing cell lines) in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Inhibitor Pre-incubation: Treat cells with the synthesized N-benzyl 1,4-DHP at varying concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO < 0.1%) and a positive control (MK571 or Verapamil). Incubate for 30 minutes to allow the highly lipophilic N-benzyl compound to partition into the cell membrane and bind the transporter.

  • Fluorescent Substrate Exposure: Add Daunorubicin (final concentration 2 µM) to all wells. Incubate for exactly 60 minutes in the dark.

  • Self-Validation (Flow Cytometry): Wash cells strictly with ice-cold PBS to halt all active efflux processes. Trypsinize, resuspend in cold PBS, and immediately analyze via flow cytometry (excitation 488 nm, emission 575 nm). An increase in Mean Fluorescence Intensity (MFI) directly validates the blockade of the efflux pump.

Protocol 2: mRNA Lipoplex Formulation via Ethanol Injection

Causality Check: The ethanol injection method relies on rapid solvent exchange. As the ethanol (solubilizing the N-benzyl amphiphile) diffuses into the aqueous phase, the local decrease in lipid solubility forces the amphiphiles to precipitate and electrostatically self-assemble around the mRNA. Dynamic Light Scattering (DLS) provides immediate, physical validation of this assembly.

  • Lipid Phase Preparation: Dissolve the N-benzyl 1,4-DHP amphiphile in absolute ethanol to achieve a concentration of 10 mg/mL.

  • Aqueous Phase Preparation: Dilute the target mRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0) to ensure complete protonation of the lipid headgroups upon mixing.

  • Injection & Assembly: Using a syringe pump, rapidly inject the ethanol lipid phase into the aqueous mRNA phase under continuous vortexing. Maintain the target N/P (nitrogen-to-phosphate) charge ratio at 5.

  • Self-Validation (Characterization): Immediately subject the formulation to Dynamic Light Scattering (DLS) and Zeta potential analysis. The presence of a monodisperse peak between 139–2959 nm with a positive surface charge validates successful lipoplex formation prior to any in vitro transfection.

References

  • Title: Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR)
  • Title: Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4)
  • Title: Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties Source:MDPI URL
  • Title: Novel 1,4-dihydropyridine calcium antagonists. I. Synthesis and hypotensive activity of 4-(substituted pyridyl)

Sources

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Reactant of Route 1
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid
Reactant of Route 2
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid
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